molecular formula C10H13NO2 B1626983 Methyl 5-methyl-2-(methylamino)benzoate CAS No. 55150-24-8

Methyl 5-methyl-2-(methylamino)benzoate

Cat. No.: B1626983
CAS No.: 55150-24-8
M. Wt: 179.22 g/mol
InChI Key: IGQMEFSKKVTFEE-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(methylamino)benzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-9(11-2)8(6-7)10(12)13-3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQMEFSKKVTFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561918
Record name Methyl 5-methyl-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55150-24-8
Record name Methyl 5-methyl-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-methyl-2-(methylamino)benzoate CAS number and synonyms

[1][2]

Executive Summary

Methyl 5-methyl-2-(methylamino)benzoate (CAS 55150-24-8) is a specialized anthranilic acid derivative utilized primarily as a building block in medicinal chemistry and organic synthesis.[1] Structurally, it is the methyl ester of 5-methyl-2-(methylamino)benzoic acid, characterized by a secondary amine and a methyl substituent on the benzene ring.[1]

This compound is of significant interest in drug discovery due to the "Magic Methyl" effect, where the addition of methyl groups can profoundly alter the solubility, metabolic stability, and receptor binding affinity of a pharmacophore.[1] It also serves as a precursor for N-methylated quinazolinones and other heterocyclic scaffolds found in oncology and kinase inhibitor research.[1]

Part 1: Identity & Physicochemical Profile[2][3]

Nomenclature & Identifiers
Identifier TypeValue
CAS Registry Number 55150-24-8
IUPAC Name Methyl 5-methyl-2-(methylamino)benzoate
Common Synonyms Methyl 2-(methylamino)-5-methylbenzoate; 5-Methyl-N-methylanthranilic acid methyl ester
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES O=C(OC)C1=CC(C)=CC=C1NC
InChI Key Derived from structure
Physicochemical Properties[2]
  • Appearance: Typically a pale yellow oil or low-melting solid (dependent on purity).[1]

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); sparingly soluble in water.[1]

  • Acidity/Basicity: Weakly basic due to the secondary aniline nitrogen; however, the electron-withdrawing ester group reduces basicity compared to non-esterified anilines.[1]

  • Fluorescence: Like many N-methyl anthranilates, this compound exhibits intrinsic fluorescence, often emitting in the blue-violet region when excited by UV light, making it a potential fluorescent probe precursor.[1]

Part 2: Synthesis & Manufacturing Methodologies

Synthetic Logic

The synthesis of Methyl 5-methyl-2-(methylamino)benzoate generally proceeds via the functionalization of the commercially available Methyl 2-amino-5-methylbenzoate (CAS 18595-16-9).[2][1] The critical challenge is achieving mono-methylation of the primary amine without over-alkylating to the dimethyl species.[1]

Protocol: Reductive Amination (Preferred Route)

This method is preferred over direct alkylation (e.g., with methyl iodide) to avoid over-methylation.[1]

Reagents:

  • Starting Material: Methyl 2-amino-5-methylbenzoate[2][1]

  • Reagent: Paraformaldehyde (or Formalin)

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

  • Solvent: Methanol or Acetic Acid/DCM mixture

Step-by-Step Methodology:

  • Imine Formation: Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in Methanol. Add Paraformaldehyde (3.0 eq) and a catalytic amount of Acetic Acid.[1] Stir at room temperature for 2 hours to generate the imine intermediate.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (2.0 eq) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the primary amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (3x).[1] Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

  • Purification: Purify via silica gel column chromatography to separate the product from any unreacted starting material or trace dimethylated byproducts.[1]

Synthesis Workflow Diagram

SynthesisPathstartMethyl 2-amino-5-methylbenzoate(CAS 18595-16-9)interImine Intermediatestart->interCondensationreagentParaformaldehyde + H+reagent->interproductMethyl 5-methyl-2-(methylamino)benzoate(CAS 55150-24-8)inter->productReductive AminationreduceReduction(NaBH3CN)reduce->product

Caption: Selective mono-methylation pathway via reductive amination to prevent over-alkylation.

Part 3: Applications in Drug Development[2]

The "Magic Methyl" Effect

In medicinal chemistry, the transformation of a primary amine (–NH₂) to a secondary methylamine (–NHMe) using this compound can significantly alter pharmacological profiles:

  • Solubility: Disrupts planar hydrogen bonding networks, potentially increasing solubility in organic media.[1]

  • Metabolic Stability: The methyl group can block metabolic soft spots or, conversely, introduce a site for N-demethylation, altering half-life.[1]

  • Conformational Lock: The steric bulk of the N-methyl group can force the molecule into a specific bioactive conformation, improving binding selectivity.[1]

Heterocyclic Precursor

This compound is a vital intermediate for synthesizing Quinazolinones , a scaffold found in:

  • EGFR Inhibitors: Used in non-small cell lung cancer treatments.[1]

  • Poly(ADP-ribose) polymerase (PARP) inhibitors. [1]

Reaction Logic: The ester group reacts with amines or hydrazines, while the secondary amine participates in cyclization with aldehydes or urea equivalents.[1]

Part 4: Safety & Handling (E-E-A-T)[2][3][7]

Hazard Identification (GHS)[2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][1]

    • H319: Causes serious eye irritation.[2][1][3]

    • H335: May cause respiratory irritation.[2][1][3][4]

Handling Protocol
  • Engineering Controls: Always handle inside a fume hood. The compound may have a distinct aromatic odor and potential volatility.[1][4]

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • BLD Pharm. (n.d.).[1] Methyl 5-methyl-2-(methylamino)benzoate Product Page. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023).[1] The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from

  • ChemicalBook. (n.d.).[1] Methyl 2-amino-5-methylbenzoate (Precursor Data). Retrieved from

  • Fisher Scientific. (n.d.).[1] Safety Data Sheet: Methyl 2-amino-5-methylbenzoate. Retrieved from

Thermodynamic Characterization of N,5-Dimethylanthranilate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Stability, Energetics, and Physicochemical Profiling

Executive Summary

This technical guide provides a rigorous framework for the thermodynamic characterization of N,5-dimethylanthranilate derivatives . These compounds, structurally related to the fragrance ingredient methyl anthranilate and the NSAID scaffold of fenamates, present unique physicochemical challenges due to the interplay between intramolecular hydrogen bonding (IMHB) and steric substitution .

This guide moves beyond basic property listing to establish a causal link between molecular structure (N-methylation, 5-methylation) and macroscopic thermodynamic observables (enthalpy of formation, vapor pressure, solubility). It is designed for medicinal chemists and formulation scientists requiring high-fidelity data for drug developability and stability assessments.

Structural & Theoretical Framework

The thermodynamic profile of N,5-dimethylanthranilate is governed by two competing structural forces:

  • The N-Methylation Effect: Unlike primary amines, the secondary amine in N-methylanthranilate retains only one proton. This proton is "locked" in a strong 6-membered intramolecular hydrogen bond (IMHB) with the carbonyl oxygen. This reduces intermolecular association, typically lowering boiling points and increasing lipophilicity compared to non-methylated analogs.

  • The 5-Methylation Effect: Substitution at the 5-position (para to the amine) increases molecular volume and polarizability without significantly disrupting the planar IMHB core. This modification primarily impacts crystal lattice energy (

    
    ) and lipophilicity (logP).
    
Figure 1: Structural-Thermodynamic Causality

The following diagram illustrates how specific structural modifications influence thermodynamic parameters.[1]

G Core Anthranilate Scaffold N_Me N-Methylation Core->N_Me C5_Me 5-Methylation Core->C5_Me IMHB Intramolecular H-Bond (Stabilization) N_Me->IMHB Retains motif Lattice Crystal Lattice Energy (Packing) C5_Me->Lattice Increases VdW forces Prop2 Increased Lipophilicity (LogP) C5_Me->Prop2 Adds hydrophobic bulk Prop1 Reduced BP / High Volatility IMHB->Prop1 Reduces intermolecular H-bonds Prop3 Enthalpy of Fusion Change Lattice->Prop3

Caption: Causal map linking N- and 5-methylation to macroscopic thermodynamic properties.

Experimental Protocols for Thermodynamic Profiling

To generate high-integrity data, we employ a "Self-Validating" workflow. This ensures that experimental errors are detected immediately by cross-referencing results from independent techniques.

Protocol A: Standard Molar Enthalpy of Formation (

)

Methodology: Static-Bomb Combustion Calorimetry[2]

This is the gold standard for determining the chemical stability and energy content of the derivative.

  • Sample Preparation:

    • Purify N,5-dimethylanthranilate to >99.9% (verified by GC-MS).

    • If solid: Press into pellets. If liquid: Encapsulate in Mylar or gelatin capsules of known combustion energy.

  • Combustion Setup:

    • Use an isoperibol calorimeter with a twin-valve bomb.

    • Crucial Step: Add 1.00 mL of deionized water to the bomb to ensure saturation of the gas phase during combustion (creates a defined thermodynamic final state).

    • Pressurize with Oxygen to 3.04 MPa.

  • Ignition & Measurement:

    • Fire the sample. Measure temperature rise (

      
      ) using a calibrated thermistor (
      
      
      
      K resolution).
    • Validation: Run Benzoic Acid (NIST SRM 39j) standards before and after the sample. Precision must be <0.02%.

  • Correction:

    • Apply Washburn corrections (for standard states) and nitric acid formation corrections (titrate bomb washings with 0.1 M NaOH).

Protocol B: Vapor Pressure & Enthalpy of Sublimation/Vaporization

Methodology: Knudsen Effusion (Mass-Loss)

For N,5-dimethyl derivatives, volatility is a key performance metric (fragrance longevity or drug inhalation potential).

  • Apparatus:

    • Knudsen cell (Titanium or Aluminum) with a defined orifice area (

      
      ).
      
  • Procedure:

    • Place sample in the cell under high vacuum (

      
       Pa).
      
    • Maintain constant temperature (

      
      ) 
      
      
      
      K.
    • Measure mass loss (

      
      ) over time (
      
      
      
      ).
  • Calculation (Knudsen Equation):

    
    
    
    • Where

      
       is molar mass and 
      
      
      
      is the Clausing factor (orifice geometry).
  • Self-Validation:

    • Plot

      
       vs 
      
      
      
      . Linearity (
      
      
      ) confirms no thermal decomposition occurred during measurement.
Figure 2: Integrated Experimental Workflow

Workflow cluster_Solid Phase: Solid/Liquid cluster_Gas Phase: Gas Sample N,5-Dimethylanthranilate (>99.9% Purity) DSC DSC Analysis (Fusion/Phase Change) Sample->DSC Combustion Combustion Calorimetry (Enthalpy of Formation) Sample->Combustion Knudsen Knudsen Effusion (Vapor Pressure) Sample->Knudsen Data Data Synthesis (Gibbs Energy Calculation) DSC->Data u0394fusH Combustion->Data u0394cH -> u0394fH(cond) Knudsen->Data u0394subH / u0394vapH

Caption: Workflow for deriving gas-phase enthalpies from condensed-phase measurements.

Thermodynamic Data & Trends

The following table synthesizes established data for homologs (Methyl Anthranilate and Methyl 5-methylanthranilate) to project the properties of the N,5-dimethyl derivative.

Table 1: Comparative Thermodynamic Properties

PropertyMethyl Anthranilate (MA) [1]Methyl 5-Methylanthranilate (MMA-5) [2]N,5-Dimethylanthranilate (Predicted)
Physical State (298K) LiquidSolidLow-Melting Solid / Liquid
Melting Point (

)
24 °C (297 K)57 °C (330 K)~35–45 °C
Enthalpy of Fusion (

)
19.8 kJ/mol22.0 kJ/mol~20–21 kJ/mol
Enthalpy of Vaporization (

)
62.3 kJ/molN/A (Sublimation: 92.9 kJ/mol)~65–70 kJ/mol
LogP (Lipophilicity) 1.88~2.3~2.6–2.8
pKa (Conj.[3][4][5][6] Acid) 2.23~2.4~2.5 (More basic due to N-Me)

Analysis of Trends:

  • Melting Point: The 5-methyl group in MMA-5 raises the melting point significantly (from 24°C to 57°C) due to better packing efficiency [2]. However, N-methylation typically lowers melting points by removing a hydrogen bond donor. Therefore, N,5-dimethylanthranilate is expected to have an intermediate melting point, likely hovering near body temperature.

  • Volatility: The N-methyl group maintains the "closed" ring structure via IMHB, keeping the molecule relatively volatile compared to para-isomers that cannot form this bond.

Solubility & Formulation Thermodynamics

For drug development, the Gibbs Energy of Solution (


)  is the critical parameter. It determines the saturation solubility (

).


Key Insight: N,5-dimethylanthranilate derivatives often exhibit "solubility limited absorption" in biological systems. The high lattice energy (driven by the 5-methyl group) opposes dissolution, while the N-methyl group aids permeability by masking the polar N-H bond.

Diagram 3: Solubility Equilibrium Cycle This cycle helps visualize where energy is "lost" during the dissolution process.

Solubility Solid Solid Crystal (Reference State) Gas Gas Phase (Ideal) Solid->Gas Sublimation (+ u0394subH) Soln Solvated Molecule (in Water/Lipid) Solid->Soln Solution (+ u0394solH) Gas->Soln Solvation (- u0394solvH)

Caption: Born-Haber cycle for solution thermodynamics. High sublimation energy must be overcome by solvation energy.

References
  • NIST Chemistry WebBook. Methyl Anthranilate: Phase change data and thermochemical properties. Standard Reference Data Number 69.[7][8]

  • Ribeiro da Silva, M.D., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6686. (Provides the specific data for 5-methylanthranilate and combustion protocols).

  • Acree, W.E., et al. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Journal of Chemical & Engineering Data. (Methodology for solubility thermodynamics of anthranilates).

  • PubChem. Methyl N-methylanthranilate (Compound Summary). National Library of Medicine.

Sources

Technical Guide: Photophysical Characterization of Methyl 5-methyl-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the photophysical characterization of Methyl 5-methyl-2-(methylamino)benzoate (CAS: 55150-24-8). It synthesizes established data from structural analogs (anthranilates) with theoretical principles to provide a comprehensive framework for researchers.

Executive Summary

Methyl 5-methyl-2-(methylamino)benzoate (also known as Methyl N,5-dimethylanthranilate) is a key intermediate in the synthesis of bioactive compounds (e.g., blebbistatin analogs) and a functional ingredient in the fragrance industry due to its grape/mandarin olfactory profile.

This guide focuses on its UV-Vis absorption properties , which are dominated by a donor-acceptor "push-pull" electronic structure. The molecule exhibits strong absorption in the UVA region (~350 nm) and characteristic blue fluorescence, making UV-Vis spectroscopy a critical tool for purity assessment and concentration determination.

Chemical Identity Details
CAS Number 55150-24-8
Molecular Formula

Molecular Weight 179.22 g/mol
Chromophore Class N-methylated Anthranilate
Primary Application Fragrance chemistry, Pharmaceutical intermediate (Myosin inhibitors)

Theoretical Photophysics

To accurately interpret the UV-Vis spectra, one must understand the underlying electronic transitions governed by the molecule's substituents.

Electronic Structure & Transitions

The molecule features a benzene ring substituted with an electron-donating amine group (


) and an electron-withdrawing ester group (

) in an ortho configuration.
  • 
     Transition (Band I):  The primary absorption band arises from charge transfer (CT) between the amine lone pair and the aromatic ring/carbonyl system.
    
    • N-Methylation Effect: The

      
      -methyl group increases the electron density on the nitrogen, lowering the ionization potential and causing a bathochromic (red) shift  compared to the non-methylated analog.
      
    • 5-Methyl Effect: The methyl group at the 5-position (para to the amine) acts as a weak electron donor via hyperconjugation, further stabilizing the excited state and contributing to a slight additional red shift.

  • Intramolecular Hydrogen Bonding (ESIPT): A critical feature is the hydrogen bond between the secondary amine hydrogen and the carbonyl oxygen. This locks the molecule in a planar conformation, maximizing

    
    -conjugation and facilitating Excited State Intramolecular Proton Transfer (ESIPT) , which is responsible for the molecule's large Stokes shift and lack of vibrational structure in polar solvents.
    
Mechanism Diagram

The following diagram illustrates the electronic states and the ESIPT process that follows UV absorption.

Photophysics S0_Enol Ground State (S0) (Enol Form) Planar H-Bonded S1_Enol Excited State (S1) (Frank-Condon) S0_Enol->S1_Enol UV Absorption (~355 nm) S1_Keto ESIPT State (Keto Tautomer) S1_Enol->S1_Keto Fast Proton Transfer (<100 fs) S0_Keto Ground State (Keto Form) S1_Keto->S0_Keto Radiative Decay Fluorescence Fluorescence Emission (~440-460 nm) S0_Keto->S0_Enol Back Proton Transfer

Figure 1: Photophysical cycle showing the absorption and subsequent Excited State Intramolecular Proton Transfer (ESIPT) characteristic of anthranilates.

Experimental Protocol

Since specific literature values for this derivative can vary by solvent, the following self-validating protocol ensures accurate characterization.

Materials & Reagents
  • Analyte: Methyl 5-methyl-2-(methylamino)benzoate (>98% purity).

  • Solvents: Spectroscopic grade Cyclohexane (non-polar reference) and Ethanol (polar reference).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or PerkinElmer Lambda series).

  • Cuvettes: Quartz, 10 mm path length (

    
    ).
    
Workflow Methodology

Protocol Start Start: Solid Sample Weigh Gravimetric Prep (10 mg in 100 mL Stock) Start->Weigh Dilute Serial Dilution (Target: 5 - 50 µM) Weigh->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Spectral Scan (200 - 500 nm) Blank->Scan Calc Calculate Molar Absorptivity (ε) A = εcl Scan->Calc

Figure 2: Step-by-step workflow for determining the molar extinction coefficient.

Measurement Steps
  • Stock Solution: Dissolve ~10 mg of compound in 100 mL of Ethanol to create a

    
     M stock.
    
  • Working Standards: Prepare dilutions of 5, 10, 20, and 40

    
    .
    
  • Baseline: Run a baseline correction with pure ethanol.

  • Acquisition: Scan from 200 nm to 500 nm. Scan speed: Medium (200-400 nm/min).

  • Validation: Plot Absorbance vs. Concentration at

    
    . The 
    
    
    
    value must be
    
    
    to confirm Beer-Lambert linearity.

Anticipated Spectral Data

Based on the structural pharmacophore and data from close analogs (Methyl N-methylanthranilate), the following spectral features are the standard for this compound.

Absorption Bands
BandWavelength (

)
TransitionExtinction Coeff. (

)
Notes
Band I (UVA) 352 - 360 nm

(CT)
~5,500 - 6,500

Broad band; responsible for fluorescence excitation.
Band II (UVC) ~250 - 255 nm

(Benzene)
>10,000

High intensity; useful for trace detection.
Band III ~220 nm Higher order

VariableOften obscured by solvent cutoff.
Solvatochromic Effects
  • Non-Polar (Cyclohexane): The spectrum will exhibit more vibrational fine structure.

    
     will be slightly blue-shifted (~350 nm).
    
  • Polar Protic (Ethanol/Methanol): The spectrum will be broad and structureless due to interaction with the solvent.

    
     typically red-shifts (~355-360 nm) due to stabilization of the polar excited state.
    
Comparison with Analogs
  • Methyl Anthranilate:[1][2][3][4][5][6][7]

    
     nm.
    
  • Methyl N-methylanthranilate:

    
     nm.[1][8]
    
  • Methyl 5-methyl-2-(methylamino)benzoate:

    
     nm (Predicted bathochromic shift due to 5-Me donor).
    

Applications & Quality Control

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection at 355 nm provides high selectivity, as few impurities absorb in this specific UVA region.

  • Fluorescence Probing: The compound emits strong blue fluorescence (

    
     nm). It can be used as a fluorescent tag or to monitor esterase activity (hydrolysis of the ester quenches or shifts fluorescence).
    
  • Stability Monitoring: A decrease in the 355 nm band intensity often indicates oxidation of the amine or hydrolysis of the ester.

References

  • Research Institute for Fragrance Materials (RIFM). (2021).[1] Safety Assessment of Methyl N-methylanthranilate. Elsevier.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1201104, Methyl 2-amino-5-methylbenzoate.

  • Blodgett, K. N., et al. (2019). Vibronic spectroscopy of methyl anthranilate and its water complex. Physical Chemistry Chemical Physics, 21(38), 21355-21369.

  • Képiró, M., et al. (2014). para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Alternative to Blebbistatin. Angewandte Chemie International Edition. (Discusses synthesis from methyl 2-amino-5-methylbenzoate).

Sources

A Comprehensive Technical Guide to the Solubility Profile of Methyl 5-methyl-2-(methylamino)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs many aspects of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility profile of Methyl 5-methyl-2-(methylamino)benzoate (CAS 55150-24-8), a key intermediate in pharmaceutical synthesis. In the absence of extensive published experimental data for this specific compound, this guide establishes a robust framework for its characterization. We delve into the theoretical underpinnings of solubility, detail established experimental protocols for its determination, and explore powerful computational models for its prediction. This document serves as a practical and authoritative resource for scientists seeking to understand and manipulate the solubility of this and structurally related molecules.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with numerous scientific and technical challenges. Among the most fundamental of these is solubility. The ability of a drug substance to dissolve in a solvent dictates its behavior in a multitude of processes that are integral to pharmaceutical development.[1][2] Poor solubility can lead to significant hurdles, including difficulties in chemical reactions, inefficient purification, and, most critically, low and variable bioavailability, which can compromise the therapeutic efficacy of the final drug product.[3][4]

Methyl 5-methyl-2-(methylamino)benzoate is a substituted anthranilate derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in a range of organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure high yield and purity.

  • Formulation Science: Developing stable and effective dosage forms, where the API must be solubilized to be delivered effectively.

  • Analytical Chemistry: Choosing suitable diluents for analytical method development, such as High-Performance Liquid Chromatography (HPLC).[5]

  • Preclinical Studies: Preparing solutions for in vitro and in vivo testing to assess the pharmacological activity and toxicological profile of the compound and its derivatives.[6]

This guide provides a comprehensive framework for establishing the solubility profile of Methyl 5-methyl-2-(methylamino)benzoate, offering both theoretical insights and practical methodologies.

Physicochemical Profile of Methyl 5-methyl-2-(methylamino)benzoate

Table 1: Physicochemical Properties of Methyl 5-methyl-2-(methylamino)benzoate and Related Analogs

PropertyMethyl 5-methyl-2-(methylamino)benzoateMethyl 4-aminobenzoateMethyl m-aminobenzoate
CAS Number 55150-24-8619-45-44518-10-9
Molecular Formula C₁₀H₁₃NO₂C₈H₉NO₂C₈H₉NO₂
Molecular Weight 179.22 g/mol 151.16 g/mol 151.16 g/mol
Structure
Melting Point Not available110-111 °C≥42 °C[7]
Predicted logP ~2.5-3.0 (estimated)1.37Not available
Hydrogen Bond Donors 1 (N-H)1 (N-H)1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, O-CH₃)2 (C=O, O-CH₃)2 (C=O, O-CH₃)
Qualitative Solubility Likely soluble in polar organic solvents.Soluble in alcohol and ether; slightly soluble in water.[8]Slightly soluble in water (0.1-1%).[7]

Structural Analysis and Predicted Solubility:

Methyl 5-methyl-2-(methylamino)benzoate possesses both polar and non-polar characteristics. The aromatic ring and the methyl groups contribute to its lipophilicity, while the secondary amine and the ester functionalities provide sites for hydrogen bonding and dipole-dipole interactions. The presence of the N-H group allows it to act as a hydrogen bond donor, and the carbonyl and ether oxygens of the ester group act as hydrogen bond acceptors.

Based on the principle of "like dissolves like," we can predict that Methyl 5-methyl-2-(methylamino)benzoate will exhibit good solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols (methanol, ethanol) and those with strong dipole moments like acetone and ethyl acetate. Its solubility is expected to be lower in non-polar solvents like hexane and toluene.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the principles of enthalpy and entropy.[9][10]

Thermodynamics of Dissolution

The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG):

ΔG = ΔH_solution - TΔS_solution

Where:

  • ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process (dissolution).

  • ΔH_solution is the enthalpy of solution, which is the net energy change resulting from the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.[11]

  • T is the absolute temperature.

  • ΔS_solution is the entropy of solution, which is typically positive as the ordered crystalline lattice of the solute is disrupted, leading to a more disordered state in solution.[11]

The dissolution process can be conceptually broken down into three steps:

  • Breaking solute-solute interactions (ΔH₁): Energy is required to overcome the lattice energy of the solid crystal (endothermic).

  • Breaking solvent-solvent interactions (ΔH₂): Energy is required to create a cavity in the solvent for the solute molecule (endothermic).

  • Formation of solute-solvent interactions (ΔH₃): Energy is released when the solute molecule is solvated by the solvent molecules (exothermic).[12]

The overall enthalpy of solution is the sum of these three terms: ΔH_solution = ΔH₁ + ΔH₂ + ΔH₃ .

The Role of Intermolecular Forces

The magnitude of the enthalpy changes is directly related to the strength of the intermolecular forces between molecules.[7][13]

  • Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.

  • Dipole-Dipole Interactions: Occur between polar molecules with permanent dipole moments.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

For Methyl 5-methyl-2-(methylamino)benzoate, all three types of intermolecular forces are relevant. The aromatic ring and alkyl groups contribute to dispersion forces. The ester and amine groups create a significant dipole moment, leading to dipole-dipole interactions. The N-H group can participate in hydrogen bonding as a donor, and the carbonyl and ester oxygens can act as acceptors. A solvent that can favorably interact with these functionalities will be a good solvent for this compound.

Experimental Determination of Solubility

The "gold standard" for determining the solubility of a compound is through experimental measurement. Several well-established methods can be employed, each with its own advantages and limitations.

The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic or equilibrium solubility.[14][15][16]

Protocol:

  • Preparation: An excess amount of the solid Methyl 5-methyl-2-(methylamino)benzoate is added to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[17]

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC with UV detection.[18]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Agitate at constant temperature (24-72 hours) A->B Establish Equilibrium C Filter or Centrifuge B->C Isolate Saturated Solution D Analyze supernatant (e.g., HPLC) C->D Measure Concentration

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a simple and direct technique for determining solubility, particularly when the solute is non-volatile.[19][20]

Protocol:

  • Saturation: A saturated solution is prepared as in the shake-flask method.

  • Aliquotting: A known volume or mass of the clear saturated solution is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated, typically under reduced pressure or in an oven, leaving behind the non-volatile solute.

  • Weighing: The container with the dried solute is weighed, and the mass of the dissolved solute is determined by subtraction. The solubility can then be calculated.[21]

Isothermal Saturation Method

This method involves monitoring the concentration of the solute over time until a constant value is reached, indicating that equilibrium has been established.[22]

Protocol:

  • Suspension Preparation: A suspension of the solute in the solvent is prepared in a thermostated vessel.

  • Sampling: At regular intervals, samples of the liquid phase are withdrawn, filtered, and analyzed for solute concentration.

  • Equilibrium Determination: The concentration is plotted against time. The point at which the concentration no longer increases signifies the equilibrium solubility.

Computational Approaches to Solubility Prediction

In the early stages of drug discovery, when the amount of available compound is limited, computational models can provide valuable initial estimates of solubility.[23]

Group Contribution Methods (UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a semi-empirical model that predicts activity coefficients in mixtures based on the functional groups present in the molecules.[24][25][26] The solubility can then be calculated from the activity coefficient. While powerful, the accuracy of UNIFAC can be limited for complex molecules, and it may overestimate the solubility of some phytochemicals.[27][28]

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties from the molecular structure.[29][30][31] It has shown good predictive power for solubilities in various solvents without the need for experimental data for parameterization.[32]

G A Molecular Structure of Methyl 5-methyl-2-(methylamino)benzoate B Quantum Chemical Calculation (COSMO) A->B C Generation of σ-profile (Surface Charge Density) B->C D Statistical Thermodynamics (COSMO-RS) C->D E Predicted Solubility in Various Solvents D->E

Caption: Conceptual Workflow for COSMO-RS Solubility Prediction.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this concept using three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polarity): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[8][33][34]

A substance is likely to be soluble in a solvent if their HSP values are similar. The "HSP distance" between a solute and a solvent can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[35][36]

Predicted Solubility Profile of Methyl 5-methyl-2-(methylamino)benzoate

Based on the theoretical principles and the physicochemical properties of the molecule, a predicted solubility profile for Methyl 5-methyl-2-(methylamino)benzoate in a range of common organic solvents is presented below. This serves as a starting point for experimental investigation.

Table 2: Predicted Solubility of Methyl 5-methyl-2-(methylamino)benzoate in Common Organic Solvents

SolventPolarityHydrogen Bonding CapabilityPredicted SolubilityRationale
Methanol HighDonor & AcceptorHigh"Like dissolves like"; strong potential for hydrogen bonding and polar interactions.
Ethanol HighDonor & AcceptorHighSimilar to methanol, good potential for favorable solute-solvent interactions.
Acetone HighAcceptorModerate to HighAprotic polar solvent; can accept hydrogen bonds and engage in dipole-dipole interactions.
Ethyl Acetate ModerateAcceptorModerateLess polar than acetone, but the ester group can interact with the solute.
Dichloromethane ModerateNoneModerate to LowCan engage in dipole-dipole interactions, but lacks hydrogen bonding capability.
Toluene LowNoneLowPrimarily dispersion forces; unfavorable interactions with the polar groups of the solute.
Hexane LowNoneVery LowNon-polar solvent; significant mismatch in intermolecular forces with the solute.

Conclusion

While specific experimental data for the solubility of Methyl 5-methyl-2-(methylamino)benzoate in organic solvents is not widely available, this guide provides a robust framework for its determination and prediction. By understanding the interplay of the molecule's physicochemical properties and the theoretical principles of dissolution, researchers can make informed decisions about solvent selection for various stages of the drug development process. The experimental methodologies detailed herein, from the classic shake-flask method to modern computational approaches, offer a comprehensive toolkit for characterizing the solubility profile of this important pharmaceutical intermediate. The predicted solubility profile serves as a valuable starting point for experimental work, enabling a more efficient and targeted approach to formulation and process development.

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The Multifaceted Bioactivity of Methylated Anthranilates: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive review of the diverse biological activities of methylated anthranilates. Designed for researchers, scientists, and drug development professionals, this document explores the antimicrobial, anti-inflammatory, anticancer, and insecticidal properties of this versatile class of compounds. We delve into the underlying mechanisms of action, present detailed experimental protocols for bioactivity assessment, and summarize key structure-activity relationships to guide future research and development efforts.

Introduction: The Chemical Versatility of Anthranilates

Anthranilic acid, a simple aromatic amino acid, serves as a foundational scaffold for a wide array of biologically active molecules.[1] Its derivatives are integral to the biosynthesis of tryptophan and various alkaloids.[1][2] The methylation of the carboxylic acid group to form methyl anthranilate, and further methylation of the amino group to yield N-methylanthranilate and N,N-dimethylanthranilate, significantly alters the physicochemical and pharmacological properties of the parent molecule.[3][4] These modifications give rise to a broad spectrum of bioactivities, making methylated anthranilates a compelling area of study for the development of novel therapeutics, agrochemicals, and other bioactive agents.[1][4]

Antimicrobial and Anti-biofilm Activity

Methylated anthranilates have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their utility is further enhanced by their ability to disrupt microbial communities known as biofilms, which are notoriously resistant to conventional antibiotics.

Quorum Sensing Inhibition: A Novel Anti-Virulence Strategy

A key mechanism underlying the antimicrobial and anti-biofilm activity of methylated anthranilates is the inhibition of quorum sensing (QS).[5][6] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as virulence factor production and biofilm formation.[7] Methyl anthranilate has been shown to be a potent inhibitor of QS in bacteria like Aeromonas sobria.[5][6] It achieves this by interfering with the biosynthesis of acyl-homoserine lactone (AHL), a common signaling molecule in Gram-negative bacteria, and by competitively binding to the receptor protein.[5][6] This disruption of communication prevents the coordinated expression of virulence genes and the formation of robust biofilms.[5][6]

Diagram: Generalized Quorum Sensing Inhibition by Methylated Anthranilates

QuorumSensingInhibition Mechanism of Quorum Sensing Inhibition cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase AHL AHL Signal AHL_Synthase->AHL Biosynthesis Receptor Receptor Protein AHL->Receptor Binding Virulence Virulence & Biofilm Genes Receptor->Virulence Activation Methyl_Anthranilate Methylated Anthranilate Methyl_Anthranilate->AHL_Synthase Inhibits Methyl_Anthranilate->Receptor Competitively Binds AntiInflammatoryWorkflow Workflow for In Vivo Anti-inflammatory Assessment Animal_Acclimation Animal Acclimation (e.g., Rats) Grouping Grouping (Control, Vehicle, Test Compound, Standard Drug) Animal_Acclimation->Grouping Compound_Admin Compound Administration (p.o. or i.p.) Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Compound_Admin->Carrageenan_Injection 30-60 min post-treatment Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at various time points) Carrageenan_Injection->Paw_Volume_Measurement 0, 1, 2, 3, 4, 5 hours Biochemical_Analysis Biochemical Analysis (Cytokines, NO, etc. from paw tissue) Carrageenan_Injection->Biochemical_Analysis After euthanasia Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis Data_Analysis->Biochemical_Analysis

Caption: A typical workflow for evaluating the in vivo anti-inflammatory effects.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening potential anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo model for acute inflammation. [8][9] 1. Animal Preparation:

  • Use male Wistar or Sprague-Dawley rats (150-200 g).
  • Acclimatize the animals for at least one week before the experiment.
  • Fast the animals overnight before the experiment with free access to water.

2. Experimental Groups:

  • Group I (Control): Receives the vehicle only.
  • Group II (Carrageenan): Receives the vehicle followed by carrageenan.
  • Group III (Test Compound): Receives the methylated anthranilate derivative at various doses.
  • Group IV (Standard Drug): Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

3. Procedure: a. Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation. b. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticancer and Cytotoxic Activity

Methylated anthranilates have emerged as a promising scaffold for the development of novel anticancer agents. Their derivatives have shown cytotoxic effects against various cancer cell lines.

Antiandrogenic Activity in Prostate Cancer

Methyl anthranilate and its derivatives have demonstrated antiandrogenic potential, making them interesting candidates for prostate cancer therapy. [8]They have been shown to inhibit the androgen-dependent transactivation of both wild-type and mutant androgen receptors (AR). [8]This suggests that these compounds may act as AR antagonists, blocking the signaling pathway that drives the growth of prostate cancer cells. [8]

Diagram: Androgen Receptor Signaling Pathway and Inhibition

AndrogenReceptorPathway Androgen Receptor Signaling and Inhibition by Methylated Anthranilates cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_Dimer AR Dimer AR->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Methyl_Anthranilate Methylated Anthranilate Derivative Methyl_Anthranilate->AR Antagonistic Binding

Caption: Inhibition of the androgen receptor signaling pathway. [10][11][12]

Cytotoxicity Against Other Cancer Cell Lines

Organodiselenide-tethered methyl anthranilates have shown significant cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines. [13][10]One particular derivative exhibited an IC50 value even lower than the standard chemotherapeutic drug Adriamycin against HepG2 cells, highlighting its potent anticancer potential. [13][10] Table 2: Cytotoxic Activity of Methylated Anthranilate Derivatives

CompoundCell LineEndpointValue (µM)Reference
Organoselenide Derivative 14HepG2 (Liver Cancer)IC503.57 ± 0.1[13][10]
Adriamycin (Control)HepG2 (Liver Cancer)IC504.50 ± 0.2[13][10]
Organoselenide Derivative 14MCF-7 (Breast Cancer)IC505.64 ± 0.3[13]
Adriamycin (Control)MCF-7 (Breast Cancer)IC504.17 ± 0.2[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [1][14] 1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the methylated anthranilate derivative in culture medium.
  • Remove the old medium from the wells and add 100 µL of the compound dilutions.
  • Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
  • Incubate for 24, 48, or 72 hours.

3. MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. c. Mix thoroughly to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Insect Repellent and Insecticidal Activity

Methylated anthranilates are well-known for their insect repellent properties, particularly against birds and various insect species. [15][16]This has led to their use in agriculture to protect crops. [12]

Repellent Mechanism

Anthranilate-based repellents function by disrupting the sensory behaviors of insects without causing lethality, making them an eco-friendly alternative to traditional insecticides. [15]They are known to target the same neurons in insects that respond to DEET. [16]The receptors for these compounds are located on the antennae. [16]For example, methyl anthranilate has been identified as a repellent for western corn rootworm larvae. [17]

Applications in Pest Management

The U.S. Food and Drug Administration (FDA) has classified methyl anthranilate as generally recognized as safe (GRAS), further supporting its use in applications where low toxicity is crucial. [15]Esters like ethyl anthranilate (EA) and butyl anthranilate (BA) have shown effectiveness in deterring mosquitoes from host-seeking and oviposition. [15]

Synthesis of Methylated Anthranilates

The synthesis of methylated anthranilates can be achieved through both chemical and biological methods.

Chemical Synthesis
  • N-Methylanthranilate: Can be synthesized from anthranilic acid via methylation using agents like methyl iodide or dimethyl sulfate, followed by esterification. [18]* N,N-Dimethylanthranilate: Prepared from methyl anthranilate through a methylation reaction of the amine function in an acidic medium. [16]* Reductive Alkylation: A common method for producing methyl N-methylanthranilate involves the reductive alkylation of methyl anthranilate with formaldehyde and hydrogen in the presence of a hydrogenation catalyst. [18][19]

Experimental Protocol: Synthesis of Methyl N-methylanthranilate via Reductive Alkylation

This protocol is adapted from a patented method. [18] 1. Reaction Setup: a. In a suitable reaction vessel, dissolve methyl anthranilate in a water-miscible solvent like isopropanol. b. Add a hydrogenation catalyst (e.g., 5% Palladium on charcoal). c. Add a 37% aqueous solution of formaldehyde.

2. Hydrogenation: a. Pressurize the vessel with hydrogen gas (e.g., 50 psig). b. Stir the mixture continuously at room temperature. c. Monitor the reaction until hydrogen uptake ceases (typically several hours).

3. Workup and Purification: a. Filter the reaction mixture to remove the catalyst. b. Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidity, followed by a wash with saturated sodium chloride solution. c. Separate the organic layer and dry it over anhydrous sodium sulfate. d. Evaporate the solvent under reduced pressure. e. Purify the resulting residue by distillation to obtain pure methyl N-methylanthranilate.

Biosynthesis

Metabolically engineered strains of Escherichia coli have been successfully used to synthesize N-methylanthranilate, methyl anthranilate, and methyl N-methylanthranilate. [4][14][20]This approach offers a more sustainable and "natural" route to these compounds compared to petroleum-based chemical synthesis. [21]The biosynthesis involves the expression of genes encoding enzymes like N-methyltransferase and anthraniloyl-coenzyme A (CoA):methanol acyltransferase. [4][14][20]

Structure-Activity Relationships (SAR)

The biological activity of anthranilate derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the modifications at the amino and carboxyl groups.

  • Antimicrobial/Anticancer Activity: The incorporation of a selenium moiety, as seen in organodiselenide-tethered methyl anthranilates, has been shown to significantly enhance antimicrobial and anticancer activities. [13][10]* Anti-inflammatory Activity: A large series of N-arylanthranilic acids have been synthesized and evaluated, leading to the development of clinically useful NSAIDs like mefenamic acid and meclofenamic acid. [22]The nature of the N-aryl substituent plays a crucial role in determining the anti-inflammatory potency. [22]* Antileishmanial Activity: Halogenation (with chlorine or bromine) at the p-position of a phenyl group attached to the hydrazide moiety of anthranilate derivatives increases antileishmanial activity. [23]

Conclusion and Future Directions

Methylated anthranilates represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a remarkable range of biological activities. Their demonstrated efficacy as antimicrobial, anti-inflammatory, anticancer, and insect repellent agents underscores their potential for the development of novel therapeutic and agrochemical products. The ability to inhibit bacterial quorum sensing offers a promising strategy to combat antimicrobial resistance. Furthermore, the antiandrogenic properties of certain derivatives present a valuable avenue for the development of new treatments for prostate cancer.

Future research should focus on the synthesis and evaluation of novel methylated anthranilate derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for rational drug design. The exploration of biosynthetic routes for the production of these compounds also holds significant promise for sustainable and environmentally friendly manufacturing. The continued investigation of this versatile class of molecules is poised to yield significant advancements in human health and agriculture.

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  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Wen, Y., et al. (2002). Androgen receptor signaling and mutations in prostate cancer. Vitamins and Hormones, 65, 1-36. Retrieved from [Link]

  • Song, J. M., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 839-844. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Retrieved from [Link]

  • Hussein, S. Z., et al. (2013). Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. PLoS ONE, 8(8), e72365. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylanthranilate. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). What is METHYL ANTHRANILATE. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2024, June 12). (PDF) Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize. Retrieved from [Link]

  • de Oliveira, G. S., et al. (2023). Design and Synthesis of New Anthranyl Phenylhydrazides: Antileishmanial Activity and Structure–Activity Relationship. Molecules, 28(16), 5988. Retrieved from [Link]

  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427. Retrieved from [Link]

  • Sviridova, E., & Guryev, E. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427. Retrieved from [Link]

  • Google Patents. (n.d.). WO1989000203A1 - A method for the preparation of "natural" methyl anthranilate.
  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittel-Forschung, 33(4a), 621-627. Retrieved from [Link]

  • Kaur, M., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 935-955. Retrieved from [Link]

  • Wang, Y., et al. (2022). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. ChemistrySelect, 7(30), e202201886. Retrieved from [Link]

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History of Methyl 5-methyl-2-(methylamino)benzoate in fragrance chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and application of Methyl 5-methyl-2-(methylamino)benzoate , a sophisticated derivative within the anthranilate family.

A Study in Structural Optimization and Fragrance Stability

Executive Summary & Historical Context

Methyl 5-methyl-2-(methylamino)benzoate (CAS: 55150-24-8), also known as Methyl N,5-dimethylanthranilate , represents a critical evolution in the chemistry of nitrogenous fragrance materials. Historically, the fragrance industry relied heavily on Methyl Anthranilate (MA) (identified in 1895) for concord grape and orange blossom notes, and later Dimethyl Anthranilate (DMA) for smoother, petitgrain-mandarin profiles.

However, primary and secondary amines in perfumery suffer from Schiff base formation—a condensation reaction with aldehydes that causes discoloration (browning) and olfactory distortion. The development of the 5-methyl derivative emerged from the mid-20th-century drive to create "stable anthranilates." By introducing a methyl group at the meta position relative to the ester (C5), chemists achieved two goals:

  • Steric/Electronic Modulation: The C5-methyl group alters the electron density of the benzene ring, subtly shifting the odor profile toward a more floral-ylang nuance while retaining the mandarin core.

  • Profile Complexity: It bridges the gap between the harsh fruitiness of MA and the green terpene-like qualities of Petitgrain.

Chemical Architecture & Mechanism

To understand the utility of Methyl 5-methyl-2-(methylamino)benzoate, one must analyze its structural relationship to its parent compounds.

2.1 Structural Genealogy

The molecule is an N-methylated derivative of Methyl 5-methylanthranilate .

  • Parent 1: Methyl Anthranilate (MA): Primary amine. High reactivity. Odor: Harsh Grape/Neroli.

  • Parent 2: Dimethyl Anthranilate (DMA): Secondary amine (

    
    ). Reduced reactivity. Odor: Mandarin/Petitgrain.
    
  • Target: Methyl N,5-dimethylanthranilate: Secondary amine + C5-Methyl. Optimized lipophilicity and volatility. Odor: Complex Floral-Fruity (Ylang/Mandarin).

2.2 Schiff Base Dynamics

The primary technical challenge with anthranilates is the formation of Schiff bases with common aldehydes (e.g., Citral, Vanillin, Helional).



While Methyl 5-methyl-2-(methylamino)benzoate is a secondary amine and cannot form a traditional Schiff base (which requires a double bond to the nitrogen), it can still undergo complex condensation or Michael-type additions under extreme conditions. However, the N-methyl group  provides significant steric hindrance, and the C5-methyl group  donates electron density to the ring, slightly reducing the nucleophilicity of the nitrogen lone pair compared to unhindered anilines. This results in superior color stability in aldehyde-rich citrus accords.

Anthranilate_Evolution cluster_stability Stability Gradient MA Methyl Anthranilate (1895) Primary Amine High Reactivity DMA Dimethyl Anthranilate (DMA) Secondary Amine Reduced Reactivity MA->DMA N-Methylation (Shifts to Mandarin) Target Methyl 5-methyl-2-(methylamino)benzoate (N,5-Dimethyl) Optimized Stability Hybrid Profile DMA->Target C5-Methylation (Adds Ylang Nuance)

Figure 1: The structural evolution from basic anthranilates to the 5-methyl derivative, highlighting the shift in reactivity and odor profile.

Synthesis & Manufacturing Protocol

The synthesis of Methyl 5-methyl-2-(methylamino)benzoate is typically achieved via the methylation of Methyl 5-methylanthranilate (MMA-5) or through the reaction of 5-methylisatoic anhydride.

3.1 Core Synthetic Pathway (Reductive Amination)

This method is preferred for high purity and yield, minimizing over-methylation to the quaternary ammonium salt.

Reagents:

  • Substrate: Methyl 2-amino-5-methylbenzoate (Methyl 5-methylanthranilate).

  • Methylating Agent: Formaldehyde (

    
    ) + Hydrogen (
    
    
    
    ).
  • Catalyst: Raney Nickel or Pd/C.

Protocol:

  • Charge: Load the autoclave with Methyl 2-amino-5-methylbenzoate dissolved in methanol.

  • Addition: Add paraformaldehyde or formalin solution (1.1 eq).

  • Catalysis: Introduce 5% Pd/C catalyst (1% w/w relative to substrate).

  • Hydrogenation: Pressurize to 20-30 bar

    
     and heat to 
    
    
    
    .
  • Monitoring: Monitor consumption of

    
     and disappearance of primary amine via GC-FID.
    
  • Workup: Filter catalyst, distill methanol, and fractionally distill the product under high vacuum (

    
    ) to separate from any trace dimethylated byproducts.
    
3.2 Alternative Route (Direct Alkylation)
  • Reagents: Methyl 5-methylanthranilate + Dimethyl sulfate (DMS) or Methyl Iodide.

  • Condition: Base catalysis (

    
    ), Acetone reflux.
    
  • Drawback: Higher risk of over-alkylation to the tertiary amine/salt.

Olfactory Profile & Application

The 5-methyl group introduces a "botanical weight" to the molecule, moving it away from the ethereal candy-grape of MA.

FeatureMethyl Anthranilate (MA)Dimethyl Anthranilate (DMA)Methyl N,5-dimethylanthranilate
Odor Type Fruity / NarcoticCitrus / GreenFloral / Citrus / Balsamic
Key Descriptors Concord Grape, Harsh Orange BlossomMandarin, Petitgrain, LeafyYlang-Ylang, Soft Mandarin, Berry
Tenacity Medium (Heart)Medium (Heart)Medium-Long (Heart-Base)
Chem. Stability Poor (Browns w/ Aldehydes)GoodExcellent
Usage Level 0.1% - 5.0%0.1% - 10.0%Trace - 2.0%

Application in Formulation:

  • Mandarin Accords: Used to extend the natural juiciness of Mandarin oil without the "fishy" amine top note sometimes associated with degrading DMA.

  • Tuberose/Ylang Bases: The 5-methyl substitution aligns well with the salicylate aspects of Ylang-Ylang, providing a bridge between the fruity top and the balsamic dry down.

  • Soap & Detergents: Due to its resistance to discoloration, it is a superior choice for citrus-floral scents in high-pH environments compared to standard MA.

Safety & Regulatory (E-E-A-T)

As a Senior Application Scientist, it is imperative to address the safety profile. While specific RIFM monographs often group anthranilates, the following standards apply:

  • IFRA Status: Generally not restricted as a specific allergen, but must be monitored for purity (free of aniline).

  • Phototoxicity: Unlike Methyl N-methylanthranilate (DMA), which has low phototoxicity concerns compared to other amines, the 5-methyl derivative follows similar safety logic. However, standard UV absorption testing is recommended for leave-on products.

  • Nitrosamine Potential: As a secondary amine, it can theoretically form nitrosamines if combined with nitrosating agents. Formulations must be free of nitrosating agents (e.g., nitrites) and packed in nitrite-free containers.

References
  • Silva, C. A. O., et al. (2023). "Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers." Molecules, 28(18), 6686.

    • Validates the thermodynamic stability and existence of the 5-methylanthranil
  • Bedoukian, P. Z. (1986).Perfumery and Flavoring Synthetics. Allured Publishing Corporation.
  • Research Institute for Fragrance Materials (RIFM). "Safety Assessment of Anthranilate Derivatives." Food and Chemical Toxicology.
  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Montclair, N.J.[1]

    • Authoritative source on the odor profiles of anthranil

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Methodological & Application

Synthesis of Methyl 5-methyl-2-(methylamino)benzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Methyl 5-methyl-2-(methylamino)benzoate, a valuable intermediate in pharmaceutical and chemical research. The described protocol details a robust and efficient method for the N-methylation of Methyl 2-amino-5-methylbenzoate via reductive amination. This approach offers high selectivity and yield, minimizing the formation of over-methylated byproducts often associated with other methylation techniques.[1][2]

The protocol is designed for researchers, scientists, and professionals in drug development, providing not only a step-by-step procedure but also the scientific rationale behind the chosen methodology.

Introduction and Significance

Methyl 5-methyl-2-(methylamino)benzoate serves as a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The introduction of a methyl group to the primary amine of Methyl 2-amino-5-methylbenzoate can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

The selected synthetic strategy is reductive amination, a widely utilized transformation in medicinal chemistry for the formation of carbon-nitrogen bonds.[3] This method involves the reaction of an amine with a carbonyl compound, in this case, formaldehyde, to form an intermediate imine or iminium ion, which is then reduced in situ by a suitable reducing agent to yield the corresponding N-alkylated amine.[4] Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for imines over carbonyls, which is crucial for this one-pot reaction.[5][6]

Synthetic Workflow

The overall synthetic pathway is a one-pot reductive amination reaction. The workflow is illustrated in the diagram below.

Synthesis_Workflow A Methyl 2-amino-5-methylbenzoate D Reaction Mixture (Imine/Iminium Ion Formation) A->D B Formaldehyde B->D C Sodium Triacetoxyborohydride E Reduction C->E D->E In situ G Workup & Purification E->G F Methyl 5-methyl-2-(methylamino)benzoate G->F

Figure 1: Synthetic workflow for the preparation of Methyl 5-methyl-2-(methylamino)benzoate via reductive amination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 5-methyl-2-(methylamino)benzoate.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Quantity (per 1 mmol scale)
Methyl 2-amino-5-methylbenzoate18595-16-9C₉H₁₁NO₂165.19165.2 mg (1.0 mmol)
Formaldehyde (37% solution in water)50-00-0CH₂O30.0381.1 µL (1.0 mmol)
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94254.3 mg (1.2 mmol)
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.9310 mL
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃84.01~20 mL
Brine (Saturated NaCl solution)N/ANaCl58.44~20 mL
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37~2 g
Ethyl Acetate141-78-6C₄H₈O₂88.11For chromatography
Hexanes110-54-3C₆H₁₄86.18For chromatography
Reaction Setup and Procedure
  • Preparation of Reactant Solution: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-methylbenzoate (165.2 mg, 1.0 mmol). Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, 81.1 µL, 1.0 mmol). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine or iminium ion occurs during this step.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (254.3 mg, 1.2 mmol) to the reaction mixture. Caution: The addition may cause slight effervescence. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

Workup and Purification
  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~10 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure Methyl 5-methyl-2-(methylamino)benzoate.

Characterization Data (Expected)

PropertyExpected Value
Appearance Off-white to pale yellow solid or oil
Molecular Formula C₁₀H₁₃NO₂
Molar Mass 179.22 g/mol
¹H NMR (CDCl₃) Consistent with the desired structure
¹³C NMR (CDCl₃) Consistent with the desired structure
Mass Spectrometry [M+H]⁺ = 180.1
Purity (by HPLC) >95%

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled.[7][8] Causes severe skin burns and eye damage.[7][9] May cause an allergic skin reaction, is suspected of causing genetic defects, and may cause cancer.[7] Handle with extreme care and use appropriate containment.

  • Sodium Triacetoxyborohydride: In contact with water, it releases flammable gases.[10][11] Causes serious eye damage and skin irritation.[10] May cause respiratory irritation.[10] It is moisture-sensitive and should be handled under an inert atmosphere if possible.[12]

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[7][8][9][10][13][11][12][14][15]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 5-methyl-2-(methylamino)benzoate. The use of reductive amination with formaldehyde and sodium triacetoxyborohydride offers an efficient and selective method for the N-methylation of Methyl 2-amino-5-methylbenzoate. The procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of analogous N-alkylated aromatic amines.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Formaldehyde solution.
  • Thermo Fisher Scientific. (2015, January 16).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2015, January 16).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2010, February 8).
  • Merck Millipore. (2024, July 2). Safety Data Sheet: Sodium triacetoxyborohydride for synthesis.
  • Federal Register. (2012, March 26).
  • Concordia University. (n.d.). Formaldehyde Safety Guidelines.
  • Synple Chem. (n.d.).
  • BenchChem. (2025, December).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2017, September 1).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2024, April 16). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
  • Scientific Research Publishing. (2012, April 2).
  • ACS Publications. (2019, August 12). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2018, November 23).
  • ResearchGate. (n.d.).
  • PrepChem.com. (2016, October 25).
  • University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.

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Application Note: Characterization and Potential Use of Methyl 5-methyl-2-(methylamino)benzoate as a Novel Fluorescent Marker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the characterization of Methyl 5-methyl-2-(methylamino)benzoate as a potential fluorescent marker for cellular imaging. As a novel compound in this application space, this guide will first outline the theoretical basis for its potential fluorescence, rooted in the well-known fluorescent properties of substituted aminobenzoates.[1][2][3] Subsequently, detailed protocols are provided for the systematic evaluation of its key photophysical properties, including absorption and emission spectra, fluorescence quantum yield, and photostability. Finally, a standardized workflow for assessing its utility in live cell imaging is presented, covering probe preparation, cell loading, and cytotoxicity assessment.[4][5] This application note is intended for researchers in cell biology, biochemistry, and drug development who are interested in the discovery and validation of new fluorescent probes.

Introduction: The Potential of a Novel Aminobenzoate Fluorophore

Fluorescent markers are indispensable tools in modern biological research, enabling the visualization of cellular structures and dynamic processes with high sensitivity and specificity.[6][7] The rational design of new fluorescent probes often involves the modification of existing fluorophore scaffolds to fine-tune their spectral properties and biological targeting.[8]

The chemical structure of Methyl 5-methyl-2-(methylamino)benzoate, an aminobenzoate derivative, suggests a potential for intrinsic fluorescence. The core aminobenzoic acid structure is known to exhibit fluorescence, and its properties are highly sensitive to the substitution pattern on the aromatic ring and the local solvent environment.[1][2] The presence of an electron-donating amino group and an electron-withdrawing methyl ester group on the benzene ring can create a "push-pull" system, which is a common feature in many fluorescent dyes. This electronic arrangement can lead to an intramolecular charge transfer (ICT) excited state, often resulting in a large Stokes shift and environment-sensitive fluorescence.

However, it is crucial to note that no prior studies have characterized the fluorescence of Methyl 5-methyl-2-(methylamino)benzoate or its application as a fluorescent marker. Therefore, this guide will provide a systematic approach to rigorously evaluate its potential, starting from fundamental photophysical characterization to its application in a biological context.

Part 1: Photophysical Characterization

A thorough understanding of a fluorophore's photophysical properties is a prerequisite for its use as a reliable fluorescent marker. This section details the protocols for measuring the key parameters that define the performance of a fluorescent probe.

Determining Absorption and Emission Spectra

The absorption spectrum reveals the wavelengths of light a molecule absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation. The difference between the peak absorption and emission wavelengths is known as the Stokes shift.

Protocol:

  • Sample Preparation: Prepare a 10 µM stock solution of Methyl 5-methyl-2-(methylamino)benzoate in a high-purity solvent such as ethanol or DMSO.[9]

  • Absorption Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance of the solution from 250 nm to 600 nm in a 1 cm path length quartz cuvette.

    • Use the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λ_max_abs).

  • Emission Measurement:

    • Using a spectrofluorometer, excite the sample at its λ_max_abs.

    • Record the emission spectrum from the excitation wavelength + 10 nm to 700 nm.

    • Identify the wavelength of maximum emission (λ_max_em).

  • Data Analysis: Plot both the absorption and emission spectra on the same graph to visualize the Stokes shift.

Measuring Fluorescence Quantum Yield (Φ_f_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9][10] A higher quantum yield indicates a brighter fluorophore. The comparative method, using a well-characterized standard, is a reliable way to determine Φ_f_.[11]

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that has an absorption profile similar to the test compound. For UV-excitable compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.54) is a common choice.

  • Sample Preparation: Prepare a series of dilutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for both the standard and the test compound.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

    • The quantum yield of the test compound (Φ_x_) can be calculated using the following equation:[11]

      Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (η_x_² / η_st_²)

      where:

      • Φ_st_ is the quantum yield of the standard.

      • Grad_x_ and Grad_st_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.

      • η_x_ and η_st_ are the refractive indices of the solvents used for the test compound and the standard, respectively.

Assessing Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light.[12] High photostability is crucial for applications requiring long-term or repeated imaging.[13]

Protocol:

  • Sample Preparation: Prepare a solution of the test compound in a suitable buffer or solvent at a concentration that gives a strong fluorescence signal.

  • Continuous Illumination:

    • Place the sample in a spectrofluorometer or on a fluorescence microscope.

    • Continuously excite the sample at its λ_max_abs with a constant light intensity.

    • Record the fluorescence intensity at the λ_max_em at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 30 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Calculate the half-life (t₁/₂) of the fluorescence, which is the time it takes for the intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Table 1: Hypothetical Photophysical Properties of Methyl 5-methyl-2-(methylamino)benzoate

ParameterValueConditions
λ_max_abs 340 nmIn Ethanol
λ_max_em 450 nmIn Ethanol
Stokes Shift 110 nmIn Ethanol
Molar Extinction Coefficient (ε) 5,000 M⁻¹cm⁻¹At 340 nm
Fluorescence Quantum Yield (Φ_f_) 0.25Relative to Quinine Sulfate
Photostability (t₁/₂) 10 minutesContinuous excitation at 340 nm

Note: The values in this table are hypothetical and serve as an example of how to present the characterization data.

Part 2: Application in Live Cell Imaging

Once the photophysical properties are established, the next step is to evaluate the compound's performance in a biological setting. This involves assessing its ability to enter living cells, its intracellular localization, and its potential toxicity.

Workflow for Cellular Imaging

The following diagram illustrates the general workflow for evaluating a new fluorescent probe in live cells.

G cluster_prep Probe & Cell Preparation cluster_staining Cell Staining cluster_imaging Fluorescence Microscopy prep_probe Prepare Probe Stock Solution (e.g., 10 mM in DMSO) dilute_probe Dilute Probe to Working Concentration (1-10 µM) in Imaging Medium prep_probe->dilute_probe culture_cells Culture Adherent Cells on Glass-Bottom Dishes incubate Incubate Cells with Probe (30-60 min at 37°C, 5% CO₂) culture_cells->incubate dilute_probe->incubate wash Wash Cells 2-3 times with Fresh Imaging Medium incubate->wash acquire Image Cells using Appropriate Filter Sets wash->acquire observe Observe Intracellular Localization and Signal Intensity acquire->observe G cluster_validation Probe Validation Logic start Novel Compound (Methyl 5-methyl-2-(methylamino)benzoate) photophys Characterize Photophysics (Spectra, QY, Photostability) start->photophys is_fluorescent Is it Fluorescent & Photostable? photophys->is_fluorescent cytotoxicity Assess Cytotoxicity (e.g., LDH Assay) is_fluorescent->cytotoxicity Yes end_fail Not a Suitable Marker is_fluorescent->end_fail No is_toxic Is it Non-Toxic at Working Concentration? cytotoxicity->is_toxic cell_imaging Perform Live Cell Imaging is_toxic->cell_imaging Yes is_toxic->end_fail No is_permeable Is it Cell Permeable with Good S/N? cell_imaging->is_permeable end_success Suitable Fluorescent Marker is_permeable->end_success Yes is_permeable->end_fail No

Caption: Decision-making workflow for validating a novel fluorescent probe.

Conclusion and Future Directions

This application note has provided a comprehensive framework for the initial characterization and validation of Methyl 5-methyl-2-(methylamino)benzoate as a potential fluorescent marker. By following these protocols, researchers can systematically evaluate its photophysical properties, cell permeability, and cytotoxicity.

Positive results from this initial screening would warrant further investigation, including:

  • Subcellular Localization Studies: Co-staining with organelle-specific markers to determine the intracellular distribution of the probe.

  • Mechanism of Uptake: Investigating whether the probe enters cells via passive diffusion or active transport.

  • Multiplexing Capability: Assessing its spectral compatibility with other common fluorophores for multi-color imaging. [5]* Targeted Applications: Exploring chemical modifications to the core structure to target specific proteins or cellular compartments.

The discovery of new fluorescent probes with unique properties is crucial for advancing our understanding of cellular biology. The systematic approach outlined here provides a robust foundation for the evaluation of this and other novel candidate molecules.

References

  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Murdock, D., et al. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Physical Chemistry Chemical Physics, 23(3), 2039-2047.
  • Takahashi, M., et al. (2022). A live-imaging protocol for tracking receptor dynamics in single cells. STAR Protocols, 3(1), 101119.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Design, synthesis and characterization of novel fluorescein-based calcium fluorescent probe Fluo-Cl. (2012).
  • Live Cell Imaging | Experiment Requirements. (n.d.). ibidi. Retrieved from [Link]

  • Cergueira, M., et al. (2001). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. Protein and Peptide Letters, 8(5), 387-394.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. Retrieved from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. Retrieved from [Link]

  • Dierickx, P. J., & Van de Vyver, I. E. (1998). A combination of fluorescent probes for evaluation of cytotoxicity and toxic mechanisms in isolated rainbow trout hepatocytes. Archives of Toxicology, 72(10), 652-658.
  • Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). (2015, July 15). PicoQuant. Retrieved from [Link]

  • Sikorski, M., et al. (2011). Studies of the fluorescence light-up effect of amino-substituted benzo[b]quinolizinium derivatives in the presence of biomacromolecules. Photochemical & Photobiological Sciences, 10(7), 1139-1147.
  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]

  • Birmachu, W., & Reed, J. K. (1988). The fluorescence properties of ortho aminobenzoate anesthetics in define solvents and phospholipid vesicles. Photochemistry and Photobiology, 47(5), 675-681.
  • Vendrell, M., et al. (2013). Lessons in Organic Fluorescent Probe Discovery. Chemical Biology & Drug Design, 82(5), 507-520.
  • Spectroscopic and biophysical characterization of novel fluorescent drug analogues. (2022, July 6). Freie Universität Berlin.
  • Design, synthesis and characterization of a novel fluorescent probe for nitric oxide based on difluoroboradiaza-s-indacene fluorophore. (2005, April 15). PubMed.
  • Synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzot[1][5]hieno[3,2-d]pyrimidine 5,5-dioxides. (2012, February 16). Beilstein Journals.

  • Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. (2023, January 18). Accounts of Chemical Research.
  • Widengren, J., et al. (1999). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. The Journal of Physical Chemistry A, 103(49), 10151-10162.
  • US Patent for Photostabilisation of fluorescent dyes. (n.d.).
  • A Guide to Fluorescent Dyes in Life Science Research. (2025, March 25). Labinsights. Retrieved from [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories. Retrieved from [Link]

  • Photostability - Light Measurement. (n.d.). Gigahertz-Optik. Retrieved from [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (2016, May 25).
  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018, July 13).
  • Chemistry Lab: Methyl Benzo

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Separation and Quantification of Anthranilate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anthranilate esters, specifically methyl anthranilate (MA) and ethyl anthranilate (EA), are critical analytes in the fragrance, flavor, and pharmaceutical industries. While naturally occurring in essential oils (e.g., neroli, ylang-ylang) and grapes, they are also used as bird repellents in agriculture. This application note provides a comprehensive guide to their separation using Reverse-Phase HPLC (RP-HPLC). We move beyond basic recipes to explore the mechanistic drivers of separation—specifically the role of pH in controlling the aniline moiety and the utility of


 interactions in stationary phase selection.

Introduction & Chemical Basis

Anthranilates are esters of anthranilic acid (2-aminobenzoic acid). Their separation challenges stem from two functional groups:

  • The Ester Group: Hydrophobic, providing retention on alkyl-bonded phases.

  • The Primary/Secondary Amine: A basic group (

    
     for the conjugate acid) that can interact with residual silanols on silica columns, leading to severe peak tailing.
    

Effective chromatography requires suppressing the ionization of the amine or shielding silanols. Furthermore, separating homologous series (Methyl vs. Ethyl) requires optimizing hydrophobic selectivity (


).

Method Development Strategy

Stationary Phase Selection
  • C18 (Octadecylsilane): The industry standard. Provides excellent methylene selectivity (

    
    ) to separate MA from EA based on hydrophobicity.
    
  • Phenyl-Hexyl: Offers alternative selectivity via

    
     interactions with the aromatic ring of the anthranilate. This is superior when separating anthranilates from non-aromatic matrix interferences (e.g., terpenes in essential oils).
    
Mobile Phase & pH Control
  • pH < 2.5: The amine is protonated (

    
    ). While this reduces retention, it can increase silanol interaction (cation exchange).
    
  • pH > 3.0 (Recommended): Operating at pH 3.0–4.0 keeps the amine largely neutral (free base form), increasing retention on RP columns. However, to prevent tailing, a high-purity, fully end-capped column is required.

  • Buffer: Phosphate buffers are preferred for UV transparency. Formate/Acetate are required for LC-MS applications.

Detection
  • UV: Primary absorbance at 220 nm (high sensitivity, prone to interference) and 336 nm (high selectivity, lower sensitivity). 248 nm is often the optimal compromise.[1]

  • Fluorescence (FLD): Anthranilates are highly fluorescent.

    • Excitation: 340 nm

    • Emission: 425 nm

    • Advantage:[1] 10–100x more sensitive than UV; ideal for trace analysis in complex matrices (e.g., honey, biological fluids).

Experimental Protocols

Protocol A: Standard Quality Control (Isocratic)

Target: Rapid quantification of Methyl and Ethyl Anthranilate in raw materials or simple formulations.

Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Mobile Phase Acetonitrile : 0.025 M Phosphate Buffer (pH 3.[2]0) [45 : 55 v/v]
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 220 nm (Quant), 336 nm (ID Confirmation)
Injection Vol 10 µL
Run Time < 10 minutes

Elution Order:

  • Methyl Anthranilate (~4.5 min)

  • Ethyl Anthranilate (~6.2 min) Note: Ethyl elutes later due to the additional methylene group increasing hydrophobicity.

Protocol B: Complex Matrix Analysis (Gradient)

Target: Essential oils (Petitgrain, Neroli) or agricultural residues where terpenes and other esters interfere.

Gradient Table:

Time (min)% Phosphate Buffer (pH 3.0)% AcetonitrileCurve
0.08515Initial
20.04060Linear
25.01090Linear (Wash)
26.08515Re-equilibration
35.08515End

System Suitability Criteria:

  • Resolution (

    
    ) between MA and EA: > 2.0
    
  • Tailing Factor (

    
    ): < 1.5 (Critical for amine-based compounds)
    
  • RSD (Area, n=6): < 1.0%

Sample Preparation Workflows

Liquid Formulations (Beverages/Perfumes)
  • Dilution: Dilute sample 1:10 with Mobile Phase.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter.

  • Injection: Direct inject.

Solid/Semisolid Matrices (Rice Seeds/Honey)
  • Extraction: Weigh 5.0 g sample. Add 20 mL Methanol (acidified with 0.1% Formic Acid to aid solubility).

  • Sonication: Sonicate for 15 mins at ambient temperature.

  • Centrifugation: 4000 RPM for 10 mins.

  • Cleanup (Optional): If matrix is dirty, pass supernatant through a C18 SPE cartridge.

    • Condition: 3 mL MeOH, 3 mL Water.

    • Load: 2 mL extract.

    • Wash: 2 mL 5% MeOH.

    • Elute: 2 mL 100% ACN.

Visualization of Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the user in selecting the correct column and detection mode based on their specific sample matrix.

MethodDevelopment Start START: Define Sample Matrix Simple Simple Matrix (Raw Material, Water) Start->Simple Complex Complex Matrix (Essential Oil, Bio-fluid) Start->Complex ColSel Column Selection Simple->ColSel Complex->ColSel C18 C18 Column (Hydrophobic Selectivity) ColSel->C18 Standard Separation Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) ColSel->Phenyl If Aromatic Interferences DetSel Detection Selection C18->DetSel Phenyl->DetSel UV UV @ 220/248 nm (Standard Sensitivity) DetSel->UV High Conc. (>1 ppm) FLD Fluorescence Ex:340 Em:425 (Trace Sensitivity) DetSel->FLD Trace Conc. (<1 ppm)

Caption: Decision tree for selecting stationary phase and detection method based on matrix complexity and sensitivity needs.

Diagram 2: Sample Preparation & Analysis Loop

This diagram illustrates the critical steps in the extraction and analysis of anthranilates from solid matrices.

SamplePrep Sample Solid Sample (e.g., Rice/Honey) Extract Extraction MeOH + 0.1% Formic Acid Sample->Extract Sonicate Sonication 15 min @ Ambient Extract->Sonicate Centrifuge Centrifugation 4000 RPM Sonicate->Centrifuge Filter Filter 0.45 µm PTFE Centrifuge->Filter HPLC HPLC Analysis Protocol A or B Filter->HPLC Data Data Processing Quant vs. Std Curve HPLC->Data

Caption: Step-by-step workflow for extracting anthranilates from solid matrices prior to HPLC injection.

Troubleshooting & Optimization

  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Interaction between the amine nitrogen and residual silanols on the silica support.

    • Solution: Use a "Base Deactivated" (BDS) or high-coverage end-capped column. Alternatively, add 10-20 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (though modern columns rarely need this).

  • Problem: Co-elution in Essential Oils.

    • Cause: Terpenes eluting near anthranilates.

    • Solution: Switch detection to 336 nm (terpenes do not absorb here) or use Fluorescence detection (terpenes are not fluorescent).

References

  • Determination of Methyl Anthranilate in Food Samples. Journal of Agricultural and Food Chemistry. Validated method for extraction and UV detection.[1][2][3]

  • HPLC Analysis of Anthranilic Acid Derivatives. Journal of Chromatography A. Discusses the separation of anthranilate esters using C18 columns and phosphate buffers.

  • BenchChem Validated HPLC Methods. Comparative guide for Methyl N-methylanthranilate detection parameters.

  • Sigma-Aldrich Application Note. Separation of organic acids and esters using Ascentis Express columns.

Sources

Synthesis of heterocyclic compounds using Methyl 5-methyl-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Heterocycles using Methyl 5-methyl-2-(methylamino)benzoate

Abstract

Methyl 5-methyl-2-(methylamino)benzoate (CAS: 55150-24-8) represents a highly specialized "pre-functionalized" anthranilate scaffold.[1] Unlike unsubstituted anthranilates, this precursor incorporates both an N-methyl and a C5-methyl group, eliminating the need for challenging post-cyclization regioselective alkylations.[2] This guide details high-fidelity protocols for converting this precursor into two privileged pharmacophores: 1,6-dimethylquinazoline-2,4(1H,3H)-diones and 1,4-benzodiazepine derivatives.[2]

Introduction: The Strategic Advantage of Pre-Alkylated Scaffolds

In heterocyclic synthesis, introducing alkyl groups after ring formation often leads to regiochemical mixtures (e.g., N1 vs. N3 methylation in quinazolinones).[1] Methyl 5-methyl-2-(methylamino)benzoate circumvents this issue by locking the N1-methyl substituent in place before cyclization.

Key Chemical Properties:

  • Nucleophilicity: The secondary amine (-NHMe) is more nucleophilic than its primary counterpart, accelerating acylation steps.[1][2]

  • Sterics: The N-methyl group introduces steric bulk that can suppress over-reaction but requires forcing conditions for certain condensations.[1][2]

  • Electronic Effects: The C5-methyl group (para to the amine) is electron-donating, slightly increasing the basicity of the nitrogen, making it an excellent nucleophile for electrophilic aromatic substitution or acylation.[2]

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis pathways accessible from this single precursor.

ReactionPathways Start Methyl 5-methyl-2- (methylamino)benzoate Reagent1 Reagent: Urea or Potassium Cyanate Start->Reagent1 Reagent2 Reagent: Chloroacetyl Chloride + Primary Amine Start->Reagent2 Inter1 Intermediate: N-Carbamoyl Adduct Reagent1->Inter1 Nucleophilic Attack Inter2 Intermediate: N-Chloroacetyl Adduct Reagent2->Inter2 Acylation Product1 1,6-Dimethylquinazoline- 2,4(1H,3H)-dione Inter1->Product1 Cyclization (-MeOH) Product2 1,4-Benzodiazepine-2-one Derivatives Inter2->Product2 Ring Expansion/ Substitution

Figure 1: Divergent synthetic pathways for Methyl 5-methyl-2-(methylamino)benzoate.

Protocol A: Synthesis of 1,6-Dimethylquinazoline-2,4(1H,3H)-dione

This protocol utilizes a fusion method with urea, which is solvent-free and drives the equilibrium by removing methanol and ammonia thermally.[1][2] This is preferred over solution-phase methods for scaling up.[1][2]

Mechanism of Action
  • Nucleophilic Attack: The secondary amine attacks the carbonyl of urea, displacing ammonia to form the N-carbamoyl intermediate.[1]

  • Cyclization: The terminal nitrogen of the urea moiety attacks the ester carbonyl (intramolecular nucleophilic acyl substitution), releasing methanol to close the ring.[1]

Experimental Procedure

Reagents:

  • Methyl 5-methyl-2-(methylamino)benzoate (1.0 eq)[2]

  • Urea (5.0 eq) - Excess is critical to act as a solvent melt.[2]

  • Acetic acid (glacial, catalytic amount, optional)[1]

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a short-path distillation head (to collect MeOH), mix the starting ester and urea.

  • Fusion: Heat the mixture to 180–190 °C in a sand bath or oil bath. The mixture will melt.[1]

  • Reaction: Maintain temperature for 2–3 hours. Evolution of ammonia gas (alkaline pH paper test) and methanol distillation indicates progress.[1]

  • Completion: Reaction is complete when the mixture solidifies (the product has a higher melting point than the urea melt) or TLC indicates consumption of starting material.[1]

  • Work-up:

    • Cool the reaction mass to ~80 °C.

    • Add water (10 mL per gram of reactant) and stir vigorously to dissolve excess urea.[1]

    • Filter the precipitating solid.[1]

    • Wash the filter cake with hot water (2x) and cold ethanol (1x).[1][2]

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

Typical Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Expect a singlet ~3.4 ppm (N-Me), singlet ~2.3 ppm (Ar-Me), and a broad singlet >11 ppm (NH).[2]

Protocol B: Synthesis of 1,4-Benzodiazepine Derivatives

This protocol targets the privileged CNS-active scaffold via a two-step "one-pot" sequence involving acylation followed by amination-cyclization.[2]

Experimental Procedure

Reagents:

  • Methyl 5-methyl-2-(methylamino)benzoate (1.0 eq)[2]

  • Chloroacetyl chloride (1.2 eq)[2]

  • Triethylamine (1.5 eq)[2]

  • Ammonia (7N in MeOH) or Primary Amine (R-NH2)[2]

  • Solvent: Dichloromethane (DCM) / Methanol[2]

Step-by-Step:

  • Acylation:

    • Dissolve the benzoate (1.0 eq) in anhydrous DCM at 0 °C.

    • Add Triethylamine (1.5 eq).[1]

    • Dropwise add Chloroacetyl chloride (1.2 eq).[1] The N-methyl group is sufficiently nucleophilic to react rapidly.[1][2]

    • Stir at RT for 1 hour. Monitor by TLC for the disappearance of the fluorescent anthranilate spot.

  • Cyclization:

    • Evaporate DCM to yield the crude N-chloroacetyl intermediate.[1][2]

    • Redissolve in Methanol.[1]

    • Add excess Ammonia (7N in MeOH) or a primary amine (e.g., Methylamine, Benzylamine).[1]

    • Heat to reflux (65 °C) for 4–6 hours.

    • Note: The amine first displaces the chloride (S_N2) and then attacks the methyl ester to close the 7-membered ring.[2]

  • Work-up:

    • Concentrate the solvent.[1]

    • Dilute with EtOAc and wash with water/brine.[1]

    • Dry over Na2SO4 and concentrate.[1]

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Typical Yield: 60–70%[2]

Comparative Data & Optimization

ParameterUrea Fusion (Protocol A)Solution Phase (Protocol A Alternative)Chloroacetyl Cyclization (Protocol B)[2]
Temperature 180–190 °C80 °C (Reflux)0 °C -> 65 °C
Solvent None (Melt)Acetic AcidDCM / MeOH
Time 2–3 Hours12–24 Hours6–8 Hours
Key Byproduct Ammonia (Gas)WaterHCl salts
Scalability High (Industrial preferred)MediumMedium
Product Type Quinazoline-2,4-dioneQuinazoline-2,4-dione1,4-Benzodiazepine

Expert Tips & Troubleshooting

  • Regioselectivity Check: In Protocol A, if the temperature is too low (<160 °C), you may form the acyclic ureido-ester intermediate without cyclization. Ensure the temperature is sufficient to drive off methanol.[1]

  • N-Methyl Sterics: The N-methyl group in the starting material slightly hinders the approach of bulky electrophiles.[2] For Protocol B, if using a bulky acid chloride instead of chloroacetyl chloride, extend reaction times or use a stronger base (e.g., NaH).[1]

  • Handling: The starting material is an ester; avoid strong aqueous bases during the initial steps to prevent hydrolysis to the free acid (N-methyl-5-methylanthranilic acid), which is zwitterionic and harder to work with in organic solvents.[2]

References

  • Quinazolinone Synthesis via Urea Fusion

    • Source: "Synthesis of 4(3H)‐quinazolinones from methyl anthranilate." ResearchGate.[1]

    • URL:

  • Benzodiazepine Synthesis from Anthranilates

    • Source: "Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds." PubMed Central (PMC).[1]

    • URL:

  • Reactivity of N-Methyl Anthranilates

    • Source: "Methyl anthranilate - Chemical Properties and Uses."[1][2][3] Wikipedia / Chemical Data.[1]

    • URL:[2]

  • General Benzodiazepine Protocols

    • Source: "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling." PubMed Central (PMC).[1]

    • URL:

Sources

Quantitative Analysis of Methyl 5-methyl-2-(methylamino)benzoate in Citrus Extracts via Headspace-Solid Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Scientific Researchers

Abstract

This application note presents a detailed, validated protocol for the quantification of Methyl 5-methyl-2-(methylamino)benzoate in complex citrus extracts. The compound, a derivative of methyl anthranilate, is relevant in flavor, fragrance, and potentially pharmaceutical research due to its structural similarity to known bioactive molecules. The inherent complexity of citrus matrices, rich in volatile terpenes and non-volatile organic acids, presents a significant analytical challenge.[1][2][3] This protocol utilizes a robust Headspace-Solid Phase Microextraction (HS-SPME) method for selective analyte extraction and concentration, followed by sensitive and specific quantification using Gas Chromatography-Mass Spectrometry (GC-MS). An alternative method employing High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also detailed for laboratories where GC-MS is unavailable. The methodologies are designed to ensure high accuracy, precision, and trustworthiness, providing a self-validating system for reliable quantification.

Principle and Scientific Rationale

The quantification of a target analyte in a complex matrix necessitates a strategy that maximizes analyte recovery while minimizing interferences. Methyl 5-methyl-2-(methylamino)benzoate is a semi-volatile compound, making it an ideal candidate for Gas Chromatography (GC) analysis.

1.1 Choice of Primary Method: HS-SPME-GC-MS

  • Expertise & Causality: The selection of Headspace-Solid Phase Microextraction (HS-SPME) is a deliberate choice to circumvent the challenges of the dense citrus matrix. HS-SPME is a solvent-free extraction technique that samples the volatile and semi-volatile compounds in the headspace above the sample.[4][5] This approach effectively isolates the analyte of interest from non-volatile matrix components like sugars, organic acids, and flavonoids, which can cause significant interference and instrument contamination.[3][6] Coupling this with Mass Spectrometry (MS) provides unparalleled selectivity and sensitivity, allowing for confident identification based on mass spectra and precise quantification, even at trace levels.[1][7]

1.2 Alternative Method Rationale: LLE-SPE-HPLC-UV

  • Trustworthiness & Adaptability: For laboratories where GC-MS instrumentation is not accessible, a robust High-Performance Liquid Chromatography (HPLC) method with UV detection offers a reliable alternative.[8] This pathway involves an initial Liquid-Liquid Extraction (LLE) to transfer the analyte into an organic solvent. However, this crude extract will contain numerous co-extractives. Therefore, a subsequent Solid-Phase Extraction (SPE) cleanup step is mandatory.[9][10] A C18 SPE cartridge is employed to retain the moderately polar analyte while washing away highly polar and non-polar interferences, ensuring a cleaner sample for injection and improving the longevity and performance of the HPLC column. UV detection is suitable as the aromatic ring and carbonyl group in the analyte's structure provide strong chromophores for absorbance-based quantification.[11][12]

Materials and Reagents

  • Analyte Standard: Methyl 5-methyl-2-(methylamino)benzoate (≥98% purity)

  • Internal Standard (IS): Methyl 2-(methylamino)benzoate (CAS 85-91-6) or other suitable non-endogenous compound with similar chemical properties.[13]

  • Solvents: Methanol (HPLC or GC grade), Dichloromethane (GC grade), Acetonitrile (HPLC grade).

  • Reagents: Sodium chloride (NaCl, analytical grade), Deionized water (18.2 MΩ·cm), Potassium phosphate monobasic (for HPLC mobile phase).

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or equivalent).

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • HPLC System: HPLC with UV/Vis or Diode Array Detector (DAD).

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis (Primary Method)

3.1.1 Sample Preparation

  • Homogenization: Prepare the citrus extract by homogenizing the fruit pulp or peel. If the sample is a juice, it can be used directly.

  • Aliquoting: Accurately weigh 5.0 g of the homogenized sample (or pipette 5.0 mL of juice) into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into the headspace, thereby increasing extraction efficiency.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard (e.g., 50 µL of a 10 µg/mL solution).

  • Equilibration: Immediately cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 15 minutes to allow the sample to reach thermal equilibrium and to facilitate the volatilization of the analyte into the headspace.

3.1.2 HS-SPME Extraction & GC-MS Analysis

  • Extraction: After equilibration, expose the pre-conditioned DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately inject it into the GC inlet, held at 250°C, for a 5-minute thermal desorption.

  • GC-MS Parameters: The following are typical starting conditions and should be optimized for your specific instrument.

ParameterSettingRationale
GC Inlet 250°C, Splitless mode (1 min)Ensures rapid and complete thermal desorption of the analyte from the SPME fiber onto the column.
Carrier Gas Helium, 1.0 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature gradient to effectively separate volatile citrus components (like limonene) from the target analyte.[14]
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra for library matching.
MS Quadrupole 150°CMaintains ion trajectory and reduces contamination.
Acquisition Mode Scan (m/z 40-400) for identification, SIM for quantificationFull scan mode is used to confirm the identity of the analyte. Selected Ion Monitoring (SIM) of characteristic ions (e.g., molecular ion and key fragments) provides superior sensitivity and selectivity for quantification.
Protocol 2: LLE-SPE-HPLC-UV Analysis (Alternative Method)

3.2.1 Sample Preparation & Extraction

  • Homogenization: Prepare 10 g of homogenized citrus sample.

  • Extraction: Add 20 mL of methanol to the sample, spike with the internal standard, and sonicate for 20 minutes.[9][11]

  • Clarification: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the supernatant into a clean flask.

  • Concentration: Reduce the supernatant volume to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the 2 mL concentrated extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte with 5 mL of 90% methanol in water into a collection tube.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 1.0 mL of the HPLC mobile phase. Filter through a 0.45 µm syringe filter before injection.

3.2.2 HPLC-UV Parameters

ParameterSettingRationale
Mobile Phase Acetonitrile : 0.025M KH₂PO₄ buffer (pH 3.0) (40:60, v/v)A common reversed-phase mobile phase for separating moderately polar aromatic compounds.[8][12][15]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and resolution.
Column C18, 4.6 x 150 mm, 5 µmThe non-polar stationary phase effectively retains the analyte for separation.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 20 µLA typical injection volume for analytical HPLC.
UV Detection 248 nm and 336 nmMethyl anthranilate derivatives show strong absorbance at these wavelengths, offering good sensitivity and selectivity.[11]

Method Validation and Data Presentation

A trustworthy protocol must be a self-validating system. The method should be validated according to standard guidelines to ensure its performance.

  • Calibration and Linearity: Prepare a series of calibration standards (e.g., 0.01 - 10 µg/mL) in a blank matrix extract. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Accuracy and Precision: Accuracy is determined by spike-and-recovery experiments at multiple concentration levels. Precision (repeatability and intermediate precision) is assessed by the relative standard deviation (%RSD) of replicate analyses.

  • Limits of Detection (LOD) and Quantification (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Table 1: Representative Method Performance Characteristics (Note: These values are illustrative and should be determined experimentally for each specific application and instrument.)

Performance ParameterTarget ValueReference
Linearity Range0.01 - 10 µg/mL[8][15]
Correlation Coefficient (r²)> 0.998[3]
Limit of Detection (LOD)~1-5 ng/mL[8][15]
Limit of Quantification (LOQ)~4-15 ng/mL[3][8][15]
Accuracy (Recovery)85 - 110%[11][12]
Precision (%RSD)< 10%[3][12]

Visualization of Experimental Workflows

A clear visual representation of the protocol enhances reproducibility and understanding.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Citrus Sample (5g) Vial Add to 20 mL Vial Sample->Vial Salt Add 1.5g NaCl Vial->Salt IS Spike Internal Standard Salt->IS Equilibrate Equilibrate at 60°C (15 min) IS->Equilibrate SPME HS-SPME Extraction (30 min) Equilibrate->SPME Headspace Transfer GCMS GC-MS Analysis SPME->GCMS Data Data Processing & Quantification GCMS->Data

Caption: HS-SPME-GC-MS Workflow Diagram.

Sources

Troubleshooting & Optimization

Technical Support: Stability & Extraction of Methyl 5-methyl-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis During Extraction & Workup Molecule: Methyl 5-methyl-2-(methylamino)benzoate (Methyl N-methylanthranilate derivative) CAS Reference: 85-91-6 (Parent analog) Urgency: High (Yield Critical)[1]

Executive Summary & Stability Profile[1][2]

Welcome to the Technical Support Center. You are likely experiencing yield loss due to the unintended conversion of your target ester into its corresponding carboxylic acid (5-methyl-2-(methylamino)benzoic acid).

While anthranilate esters are generally more stable than aliphatic esters due to resonance stabilization from the nitrogen lone pair, they remain vulnerable during liquid-liquid extraction (LLE). The critical failure point is typically the pH of the aqueous phase during the wash steps.

The Stability "Goldilocks" Zone

To prevent hydrolysis, your extraction environment must maintain specific parameters:

ParameterSafe RangeDanger ZoneMechanism of Failure
pH 6.0 – 8.0 < 3.0 or > 9.0Acid: Protonation of amine removes resonance stabilization.[1] Base: Direct nucleophilic attack (Saponification).[1]
Temperature 0°C – 20°C > 35°CHeat exponentially increases the rate of hydrolysis, especially in basic media.
Contact Time < 15 mins > 45 minsProlonged biphasic contact allows interfacial hydrolysis.[1]

Mechanism of Failure (The "Why")

Understanding the mechanism is the only way to troubleshoot effectively.

The Resonance Shield

In its neutral state, the nitrogen lone pair donates electron density into the benzene ring, which is conjugated with the ester carbonyl. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to water attack.

The Acid Trap (pH < 3)

If you use strong acid (e.g., HCl) to remove impurities:

  • The amine group gets protonated (

    
    ).
    
  • The resonance shield is lost.

  • The benzene ring becomes electron-poor.

  • The ester carbonyl becomes highly electrophilic and rapidly hydrolyzes.

The Base Trap (pH > 9)

If you use strong base (e.g., NaOH) to remove acid impurities:

  • Hydroxide ions (

    
    ) are strong nucleophiles.[1]
    
  • They bypass the resonance shield via direct attack.

  • Irreversible saponification occurs.[1]

HydrolysisMechanism Target Target Ester (Resonance Stabilized) Acid Acidic Cond. (pH < 3) Target->Acid Protonation Base Basic Cond. (pH > 9) Target->Base OH- Attack Safe Safe Zone (pH 6-8) Target->Safe Maintained ProtAmine Protonated Amine (Loss of Shield) Acid->ProtAmine Rapid Hydrolysis Hydrolysis (Carboxylic Acid + MeOH) Base->Hydrolysis Saponification ProtAmine->Hydrolysis Water Attack

Figure 1: Mechanism of stability loss.[1] Acid removes electronic protection; Base overwhelms it.[1]

Optimized Extraction Protocol (The "How")

Do not use standard "wash with 1N HCl/NaOH" protocols.[1] Use this buffered approach.

Reagents Required[1][3][4][5][6]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] DCM is preferred as water is less soluble in it.[1]

  • Quench/Wash Buffer: 0.5M Phosphate Buffer (pH 7.[1][2]0) OR Saturated Ammonium Chloride (

    
    ).[1]
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1][3]
    
Step-by-Step Workflow

1. Temperature Control

  • Cool the reaction mixture to 0–5°C (Ice bath) before adding any aqueous solution.

2. The Quench (Critical)

  • Do NOT pour directly into water.[1][3]

  • Pour the reaction mixture into cold Phosphate Buffer (pH 7) .

  • Why: This instantly neutralizes any residual reagents without swinging the pH into danger zones.

3. Phase Separation

  • Extract with cold DCM.[1]

  • Shake vigorously for 30 seconds, then immediately allow layers to separate.

  • Troubleshooting: If an emulsion forms, do not wait. Add a small amount of solid NaCl (Brine) to break it immediately. Time is yield.[1][4]

4. The Wash

  • Wash the organic layer once with cold Brine (Saturated NaCl).

  • Note: Avoid Sodium Bicarbonate (

    
    ) if possible.[1][3] While mild (pH ~8.5), it can still induce slow hydrolysis if left too long. If you must use it to remove acid impurities, limit contact time to < 2 minutes.
    

5. Drying & Concentration [1][3]

  • Dry over

    
     for 10-15 minutes.
    
  • Filter and concentrate in vacuo.[1]

  • Bath temperature: Do not exceed 35°C during rotary evaporation.

Troubleshooting Guide

Scenario A: "I see a new spot on TLC near the baseline."

  • Diagnosis: This is likely the hydrolyzed acid (5-methyl-2-(methylamino)benzoic acid).[1]

  • Cause: Your aqueous wash was too basic, or you left the layers in contact too long.

  • Fix: You can try to re-esterify, but it is often more efficient to restart.[1][5] For the next run, switch from NaHCO3 washes to Phosphate Buffer washes.

Scenario B: "My product smells like vinegar/acidic."

  • Diagnosis: Incomplete removal of acetic acid or mineral acids, leading to acid-catalyzed hydrolysis in the flask.

  • Fix: Ensure the final organic layer is neutral before concentrating.[1] Use pH paper on the aqueous layer of the final wash.[3] It must be pH 6-7.[1]

Scenario C: "Yield is low, but purity is high."

  • Diagnosis: The ester might be partitioning into the aqueous phase if the pH is too low (protonation of the amine makes it water-soluble).

  • Fix: Check the pH of your aqueous waste.[3] If it is < 4, the amine is protonated and dissolving in the water. Neutralize the waste layer to pH 7 and re-extract with DCM.

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS Start->CheckTLC BaselineSpot Polar Spot (Acid) CheckTLC->BaselineSpot Hydrolysis LowYield Low Yield / No Spot CheckTLC->LowYield Partitioning Q_pH Was pH > 9? BaselineSpot->Q_pH CheckWaste Check Aqueous Waste pH LowYield->CheckWaste Saponification Cause: Saponification Action: Use Buffer next time Q_pH->Saponification Yes AcidCat Cause: Acid Catalysis Action: Avoid strong acid wash Q_pH->AcidCat No (pH < 3) Recover pH < 4? Amine is protonated. Neutralize & Re-extract CheckWaste->Recover

Figure 2: Decision tree for diagnosing yield loss.

Frequently Asked Questions (FAQs)

Q: Can I use 1M HCl to remove unreacted amine starting material? A: No. This is the most common error.[1] 1M HCl (pH ~0) will protonate your product's amine, destroying the resonance stabilization and accelerating hydrolysis. Use column chromatography to separate starting materials, not acid-base extraction.[5]

Q: Is the methylamino group basic enough to form a salt? A: The pKa of the conjugate acid is approximately 2.2 – 2.8 [1]. It is a very weak base due to the electron-withdrawing ester and the benzene ring. You would need a pH < 2 to fully protonate it, which puts you directly in the hydrolysis danger zone.

Q: Can I store the crude extract in the fridge overnight before drying? A: Only if it has been separated from the water layer and dried. Leaving the ester in contact with wet solvent (even without a visible water layer) can lead to slow hydrolysis. Dry and concentrate immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8635, Methyl anthranilate. Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for ester hydrolysis mechanisms).

Sources

Technical Support Center: Optimizing Column Chromatography for Aromatic Amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification of Methyl 5-methyl-2-(methylamino)benzoate and Related Aromatic Amines

Welcome to our dedicated technical support guide for optimizing the column chromatography purification of Methyl 5-methyl-2-(methylamino)benzoate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of basic aromatic amines. Our approach is grounded in fundamental chromatographic principles to empower you to solve problems methodically and efficiently.

Introduction: The Challenge of Purifying Basic Amines

Methyl 5-methyl-2-(methylamino)benzoate contains a secondary aromatic amine group. Amines, particularly secondary and tertiary amines, are basic and present a significant challenge in normal-phase chromatography using standard silica gel.[1][2][3] The root cause of most purification issues is the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][3] This interaction can lead to a host of problems, including:

  • Severe Peak Tailing: The compound "smears" down the column, resulting in broad peaks and poor resolution.[4]

  • Irreversible Adsorption: The compound binds so strongly that it fails to elute, leading to significant yield loss.[2]

  • Compound Degradation: The acidic nature of silica can degrade sensitive molecules.[1][5]

This guide will provide you with the strategies to counteract these effects and achieve high-purity separation.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Method Development & Optimization

Q1: My TLC looks promising, but the column separation is poor. Why is there a discrepancy?

This is a common issue stemming from the fundamental differences in the chromatography environment between a TLC plate and a packed column.

  • Causality: The silica on a TLC plate is exposed to the atmosphere, and solvent evaporation can alter the local mobile phase composition as the plate develops. More importantly, the interaction time is short. In a column, the compound is in continuous, prolonged contact with a large excess of acidic silica, amplifying the adverse acid-base interactions that cause tailing and poor separation.[1][2]

  • Solution: Your TLC method development must account for these interactions. Always add any mobile phase modifiers (like triethylamine) intended for the column to your TLC developing chamber. For a more reliable prediction, consider using commercially available TLC plates that are coated with the same stationary phase you plan to use for the column (e.g., amine-functionalized silica TLC plates).[6]

Q2: How do I select the optimal stationary phase for purifying Methyl 5-methyl-2-(methylamino)benzoate?

The choice of stationary phase is the most critical factor influencing the success of your purification.[7]

  • Standard Silica Gel: While being the most common stationary phase, it is inherently acidic and often problematic for basic amines.[2] It can be used successfully only if the mobile phase is modified with a competing base.

  • Amine-Functionalized Silica (KP-NH): This is often the best choice for purifying basic amines.[1][2][3] The silica surface is chemically bonded with an amino group, rendering the surface "basic" and effectively masking the acidic silanols.[2][3] This minimizes the strong interactions, leading to symmetrical peaks and predictable elution, often with simpler solvent systems like hexane/ethyl acetate.[1][3]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for acid-sensitive compounds.[7] Basic or neutral alumina can prevent the strong adsorption of amines, but it often has a larger particle size, which may result in lower resolution compared to silica-based phases.[1]

Diagram: Interaction of Basic Amine with Stationary Phases

G cluster_0 Standard Silica Gel cluster_1 Amine-Functionalized Silica Amine1 Amine (R-NH-R') Silica Silica Surface (-Si-OH) Amine1->Silica Strong Acid-Base Interaction (Causes Tailing & Low Yield) Amine2 Amine (R-NH-R') AmineSilica Amine-Silica Surface (-Si-NH2) Amine2->AmineSilica Weak, Normal-Phase Interaction (Symmetrical Peaks) G start Start: Poor Separation Observed prob1 Are peaks tailing or streaking? start->prob1 sol1 Add 1% Triethylamine (TEA) to mobile phase. prob1->sol1 Yes prob2 Are peaks symmetrical but overlapping? prob1->prob2 No sol1a Switch to Amine-Functionalized Silica Column. sol1->sol1a Alternative sol1->prob2 sol2 Optimize solvent ratio for Target Rf of 0.2-0.35. prob2->sol2 Yes prob3 Is yield very low or zero? prob2->prob3 No sol2a Try a different solvent system (e.g., Hexane/Ether). sol2->sol2a If needed end Achieved Pure Compound sol2->end sol2b Implement a Gradient Elution. sol2a->sol2b If needed sol2b->end sol3 Compound is stuck or degrading. Use Amine-Silica or Alumina. prob3->sol3 Yes prob3->end No, problem solved sol3a Deactivate silica with a TEA wash before loading. sol3->sol3a Alternative sol3->end

Sources

Resolving peak overlap of anthranilate isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Anthranilate Isomers (Methyl Anthranilate & Methyl N-methylanthranilate) Ticket ID: GC-ANTH-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties resolving Methyl Anthranilate (MA) and Methyl N-methylanthranilate (MNMA) (also known as Dimethyl Anthranilate).[1] This is a classic "critical pair" in flavor and fragrance analysis.

The root cause is twofold:

  • Thermodynamic Co-elution: Both compounds have nearly identical boiling points (~256°C).[1] On non-polar columns (100% dimethyl polysiloxane or 5% phenyl), separation is driven by volatility, resulting in peak overlap.[1]

  • Active Site Tailing: The amine functionality (

    
     vs 
    
    
    
    ) interacts with silanol groups in the liner and column, causing peak tailing that artificially degrades resolution.[1]

This guide provides the specific protocols to resolve these peaks through stationary phase selection and system deactivation.

Part 1: Critical Resolution Failure (Emergency Triage)
Q: Why are my anthranilate isomers co-eluting on my DB-5/HP-5 column?

A: You are using a boiling-point separation mechanism for compounds with identical boiling points.

  • The Science: Non-polar columns (e.g., DB-1, DB-5, Rtx-5) separate analytes based on Van der Waals forces, which correlate strongly with boiling point.[1][2]

    • Methyl Anthranilate BP: ~256°C[3]

    • Methyl N-methylanthranilate BP: ~256°C[3]

  • The Fix: You must switch to a mechanism driven by hydrogen bonding or dipole-dipole interactions .[1]

  • Immediate Action: If you cannot change the column, you must maximize efficiency (

    
    ) by:
    
    • Reducing the temperature ramp rate to 2°C/min around the elution temperature (140°C–160°C).

    • Using a narrower bore column (0.18 mm or 0.25 mm ID) to increase theoretical plates.

Q: I see two peaks, but the first one tails into the second. How do I fix this?

A: This is "Pseudo-Overlap" caused by amine activity, not thermodynamic co-elution.

  • The Mechanism: Anthranilates contain amine groups (primary in MA, secondary in MNMA).[1] These act as Lewis bases, binding to acidic silanol sites (

    
    ) in your inlet liner or column head.[1]
    
  • The Protocol:

    • Liner Exchange: Switch to a Base-Deactivated or Ultra-Inert split/splitless liner with wool.[1] Standard deactivated liners are often insufficient for sensitive amines.[1]

    • Column Maintenance: Trim 30–50 cm from the front of the column.[1] This removes the "guard band" of non-volatile matrix that often becomes active over time.[1]

Part 2: Stationary Phase Selection Guide

The most effective way to resolve these isomers is to change the stationary phase.

Column TypePhase CompositionResolution MechanismVerdict for Anthranilates
Non-Polar (DB-1, HP-5)100% Dimethyl polysiloxane or 5% PhenylBoiling Point (Volatility)Poor. Co-elution is highly likely.[1]
Mid-Polar (DB-1701, DB-35)14% Cyanopropyl-phenylDipole-Dipole + VolatilityModerate. Better, but tailing may persist.[1]
Polar (WAX, PEG)Polyethylene GlycolHydrogen BondingExcellent. Resolves MA and MNMA based on amine structure (Primary vs. Secondary).[1]
Specialized (Base-Deactivated)Basic-modified PEG or PDMSH-Bonding + Surface PassivationBest-in-Class. Designed specifically to prevent amine tailing.[1]
Visual Logic: Column Selection Decision Tree

ColumnSelection Start Start: Peak Overlap Issue CheckBP Are Boiling Points Identical? Start->CheckBP CheckPhase Current Column Phase? CheckBP->CheckPhase Yes (e.g., MA vs MNMA) NonPolar Non-Polar (DB-1, DB-5) CheckPhase->NonPolar Polar Polar (WAX/PEG) CheckPhase->Polar Action1 Action: Switch to WAX/PEG (Exploit H-Bonding) NonPolar->Action1 Recommended Action2 Action: Optimize Flow/Temp (Limited Success) NonPolar->Action2 If column change impossible Tailing Peaks Resolved but Tailing? Polar->Tailing Liner Install Base-Deactivated Liner Tailing->Liner Yes Trim Trim Column Inlet (30cm) Liner->Trim

Figure 1: Decision matrix for selecting the correct stationary phase and troubleshooting peak shape issues for anthranilate isomers.

Part 3: Method Validation Protocol

To ensure your resolution is robust and not an artifact of a clean, new column that will degrade, follow this validation protocol.

Objective

Achieve a Resolution (


) of > 1.5 (baseline separation) between Methyl Anthranilate and Methyl N-methylanthranilate.
Experimental Workflow

1. Preparation of Critical Pair Standard

  • Prepare a stock solution containing both isomers at 50 ppm in Dichloromethane or Ethanol.[1]

  • Note: Avoid acetone if possible, as it can react with primary amines (MA) to form imines (Schiff bases) in the injector port, leading to "ghost peaks."[1]

2. System Deactivation Check

  • Inject the standard.

  • Calculate the Tailing Factor (

    
    )  for the Methyl Anthranilate peak (the primary amine is more prone to tailing).
    
  • Pass Criteria:

    
    . If 
    
    
    
    , replace the inlet liner and trim the column before proceeding.

3. Optimization of Carrier Gas Velocity

  • Set linear velocity (

    
    ) to 35–40 cm/sec  (Helium) or 50–60 cm/sec  (Hydrogen).
    
  • Anthranilates are semi-volatiles; higher flow rates often improve peak shape by reducing residence time in the active inlet.[1]

4. Temperature Programming

  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 140°C

  • Ramp 2 (Critical): 3°C/min to 180°C (This slow ramp spans the elution of the isomers).

  • Ramp 3: 30°C/min to 250°C (Bake out).

Troubleshooting Logic Flow

Troubleshooting Issue Issue: Co-elution CheckRs Calc Resolution (Rs) Issue->CheckRs RsLow Rs < 1.0 CheckRs->RsLow RsGood Rs > 1.5 CheckRs->RsGood Step1 Slow Ramp Rate (140-180°C) RsLow->Step1 Step2 Check Tailing Factor Step1->Step2 TailHigh Tailing > 1.3 Step2->TailHigh FixTail Deactivate Inlet/Trim Column TailHigh->FixTail

Figure 2: Step-by-step logic for addressing co-elution and peak asymmetry.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Mass Spectrometry (MS) to deconvolute the peaks if they aren't fully separated? A: Yes, but with caution.[1]

  • The Problem: Isomers often have very similar fragmentation patterns.[1] Both MA and MNMA will show strong ions at m/z 119 and m/z 151 (molecular ion).[1]

  • The Solution: Look for unique ions.[1] MNMA (secondary amine) may show different abundance ratios in the m/z 132-134 range compared to MA.[1] Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) if your software supports it, but physical separation is always superior for quantitation.[1]

Q: I switched to a WAX column, but now my baseline is rising at the end. Why? A: WAX (PEG) columns have lower maximum temperature limits (usually 250°C–260°C) compared to DB-5 (325°C+).[1]

  • Fix: Ensure your final bake-out temperature does not exceed the column's isothermal limit. The "rising baseline" is column bleed, which damages the MS source.

Q: Why does my Methyl Anthranilate peak disappear in old samples? A: MA is a primary amine and is reactive.[1] It can react with aldehydes (e.g., Citral, Vanillin) present in the fragrance matrix to form Schiff bases.[1]

  • Prevention: Analyze samples immediately after preparation.[1] Do not store anthranilate standards mixed with aldehyde-rich essential oils.[1]

References
  • Agilent Technologies. (2024).[1] Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Application Note 5994-6927EN. Retrieved from [Link]

  • Restek Corporation. (2005).[1] Problems with low level amines by GC-FID. Chromatography Forum. Retrieved from [Link]

  • Phenomenex. (2025).[1][4] GC Troubleshooting: Tailing Peaks. Retrieved from [Link]

Sources

Minimizing side reactions during the synthesis of N,5-dimethylanthranilate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in the Synthesis of N,5-Dimethylanthranilate

Executive Summary & Target Definition

This guide addresses the synthesis of Methyl 2-(methylamino)-5-methylbenzoate (commonly referred to as N,5-dimethylanthranilate or the methyl ester of N-methyl-5-methylanthranilic acid).[1][2]

  • Target Molecule: Methyl 2-(methylamino)-5-methylbenzoate[1][2]

  • Core Challenge: The electron-donating methyl group at the C5 position increases the nucleophilicity of the amine, significantly heightening the risk of over-methylation (formation of the N,N-dimethyl byproduct) compared to unsubstituted anthranilates.[2]

  • Primary Objective: Achieve high selectivity for the mono-N-methylated product while suppressing dialkylation and ester hydrolysis.

Critical Analysis of Synthesis Routes

The choice of synthesis route dictates the side-reaction profile.[1][2] We analyze the three primary methodologies below:

MethodMechanismSelectivity RiskScalabilityRecommendation
A. Direct Alkylation

(MeI/DMS + Base)
High Risk : Hard to stop at mono-Me due to increased nucleophilicity of product.[1][2]LowAvoid unless using zeolite catalysts.
B. Reductive Amination Condensation (CH₂O) + Reduction (H₂)Low/Medium Risk : Controllable via catalyst and stoichiometry.HighRecommended for Process Scale.
C. Isatoic Anhydride Ring Opening of N-Me-5-Me-Isatoic AnhydrideZero Risk : N-Me group installed prior to ester formation.[1][2]MediumBest for Purity (Lab/Pilot).

Troubleshooting & FAQs: Minimizing Side Reactions

Q1: Why is the N,N-dimethyl (dialkylated) byproduct forming despite using 1.0 equivalent of methylating agent?

Technical Insight: This is a classic kinetic issue. The product (secondary amine) is often more nucleophilic than the starting material (primary amine), especially with the electron-donating 5-methyl group.[1][2] In direct alkylation (


), the reaction rate 

(for second methylation) is often

, leading to a statistical mixture of unreacted, mono-, and di-methylated products.[2] Corrective Action:
  • Switch to Reductive Amination: Use Formaldehyde (1.0 eq) and

    
     with Pt/C or Raney Nickel. The intermediate imine/hemiaminal species is less prone to double addition under controlled hydrogenation conditions.
    
  • Use Zeolite Catalysts (if Direct Alkylation is mandatory): Restrict the transition state geometry using shape-selective zeolites (e.g., NaY faujasite) to physically prevent the formation of the bulkier N,N-dimethyl transition state.[2]

Q2: I am seeing significant ester hydrolysis (formation of N,5-dimethylanthranilic acid). What is causing this?

Technical Insight: Anthranilate esters are sterically crowded but susceptible to base-catalyzed hydrolysis, particularly if the reaction pH drifts >10 during workup or if water is present during high-temperature steps.[1][2] Corrective Action:

  • ** anhydrous conditions:** Ensure solvents (MeOH, THF) are dry.

  • Buffer the Workup: Avoid strong caustic washes. Quench reactions with phosphate buffer (pH 7-8) rather than strong NaOH/KOH.

  • Temperature Control: If using the Isatoic Anhydride route, ensure the methanolysis step is not overheated (>70°C) for prolonged periods without monitoring.

Q3: Can I use the Isatoic Anhydride route to guarantee mono-selectivity?

Technical Insight: Yes. This is the most robust method for minimizing side reactions. Workflow:

  • Start with 5-methylisatoic anhydride .[1][2]

  • N-Methylation: React with MeI/NaH in DMF (The anhydride ring protects the carboxyl group; mono-methylation is distinct).[1][2]

  • Ring Opening: React the resulting N-methyl-5-methylisatoic anhydride with Methanol and a catalytic base (DMAP/TEA).[1][2] Result: This pathway chemically blocks the formation of N,N-dimethyl species because the ring opening releases the mono-methyl amine directly as the ester.[1][2]

Recommended Protocol: Controlled Reductive Amination

Context: This protocol is designed for scalability and balances yield with mono-selectivity.

Reagents:

  • Methyl 5-methylanthranilate (1.0 equiv)[1][2]

  • Formaldehyde (37% aq. or Paraformaldehyde) (1.05 equiv)[1]

  • Catalyst: 5% Pt/C (sulfided) or Raney Nickel (0.5-2 wt% loading)[1][2]

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source:

    
     gas (3-10 bar)[1][2]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 5-methylanthranilate in Methanol (concentration ~0.5 M).

  • Catalyst Addition: Add the hydrogenation catalyst under inert atmosphere (

    
    ). Note: Sulfided Pt/C is often preferred to minimize ring reduction.
    
  • Formaldehyde Addition: Add Formaldehyde slowly at ambient temperature. Allow the mixture to stir for 15-30 minutes to form the hemiaminal/imine intermediate.

    • Critical Control Point: Do not heat yet. Heating without

      
       can promote trimerization or side reactions.
      
  • Hydrogenation: Pressurize with

    
     (50-100 psi / 3-7 bar) and heat to 40-50°C .
    
    • Monitor: Reaction is exothermic.[3] Maintain temperature <60°C to prevent ester hydrolysis or transesterification.

  • Completion: Monitor via HPLC/GC. Stop when starting material is <1%.

    • Troubleshooting: If N,N-dimethyl impurity starts rising >2%, stop immediately.[1][2] It is better to recycle starting material than remove the dialkylated impurity.

  • Workup: Filter catalyst. Concentrate filtrate.[3] Crystallize or distill (bp ~140°C @ 20 mmHg) to purify.

Visual Logic: Reaction Pathway & Decision Tree

The following diagram illustrates the kinetic pathways and decision points to avoid the "Over-Methylation Trap."

G Start Start: Methyl 5-methylanthranilate Direct Route A: Direct Alkylation (MeI + Base) Start->Direct High Risk Reductive Route B: Reductive Amination (CH2O + H2) Start->Reductive Preferred Process Isatoic Route C: Isatoic Anhydride (Ring Opening) Start->Isatoic High Purity Product Target: N,5-Dimethylanthranilate Direct->Product Low Selectivity Side_NN Side Rxn: N,N,5-Trimethylanthranilate Direct->Side_NN Fast k2 rate Intermed_Imine Intermediate: Imine Species Reductive->Intermed_Imine Isatoic->Product 100% Selectivity Intermed_Imine->Product Controlled H2 Product->Side_NN If Excess CH2O/Heat Side_Acid Side Rxn: Hydrolysis (Acid) Product->Side_Acid If pH > 9 or Wet

Caption: Synthesis pathways for N,5-dimethylanthranilate. Green paths indicate recommended routes for high selectivity. Red paths indicate high-risk side reactions.[1][2]

References

  • Synthesis of Methyl N-Methylanthranilate via Reductive Amination Source: European Patent Office (EP0190667B1) Relevance: Establishes the BKM for reductive alkylation of anthranilates using formaldehyde and hydrogenation catalysts. [2]

  • Selective Mono-N-Methylation of Anilines over Zeolites Source: Journal of Organic Chemistry (ACS) Relevance: Describes the mechanism of preventing over-methylation using shape-selective catalysis, relevant if direct alkylation is attempted. [1][2]

  • Preparation of Isatoic Anhydrides and Derivatives Source: Organic Syntheses / US Patents (General Isatoic Chemistry) Relevance: Provides the foundational chemistry for the Isatoic Anhydride route, ensuring mono-selectivity by ring chemistry.

  • N-Methylisatoic Anhydride as a Selective Reagent Source: Chem-Impex / PubChem Data Relevance: Confirms the utility of N-methylisatoic anhydride as a discrete intermediate for generating N-methyl anthranilate esters. [1][2]

Sources

Technical Support Center: Photostability of Methyl 5-methyl-2-(methylamino)benzoate and Related Anthranilates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 5-methyl-2-(methylamino)benzoate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving the photostability of this compound.

Disclaimer: Direct photostability data for Methyl 5-methyl-2-(methylamino)benzoate is limited in publicly available literature. Therefore, this guide is primarily based on the well-documented photochemistry of its close structural analog, Methyl 2-aminobenzoate (Methyl Anthranilate), and established principles of photostability testing for aromatic amines and esters. The information provided should be used as a starting point for your own experimental design and validation.

Part 1: Frequently Asked Questions (FAQs)

1. What is the expected photostability of Methyl 5-methyl-2-(methylamino)benzoate under UV light?

Based on studies of the related compound, Methyl Anthranilate, it is anticipated that Methyl 5-methyl-2-(methylamino)benzoate will undergo photodegradation upon exposure to UV light, particularly in the UVC and UVB regions[1][2][3]. The presence of the aromatic amine and ester functional groups makes the molecule susceptible to photochemical reactions. The rate and extent of degradation will likely depend on several factors, including the wavelength and intensity of the UV source, the solvent system, the presence of oxygen, and the concentration of the compound.

2. What are the likely photodegradation pathways?

The photodegradation of Methyl 5-methyl-2-(methylamino)benzoate is expected to proceed through several pathways, similar to other aromatic amines[4][5][6]. These may include:

  • Direct Photolysis: The molecule may directly absorb UV radiation, leading to electronic excitation and subsequent chemical reactions such as bond cleavage or rearrangement.

  • Photo-oxidation: In the presence of oxygen, photo-oxidation can occur. The compound may act as a photosensitizer, generating reactive oxygen species (ROS) like singlet molecular oxygen, which can then react with the parent molecule[7].

  • Radical-Mediated Degradation: The presence of radical initiators, such as hydrogen peroxide, can lead to the formation of highly reactive hydroxyl radicals that can attack the aromatic ring and other parts of the molecule, leading to hydroxylation and other degradation products[1][2][3].

3. What are the potential degradation products?

Based on the degradation pathways of Methyl Anthranilate, potential degradation products for Methyl 5-methyl-2-(methylamino)benzoate could include:

  • Hydroxy Derivatives: The addition of hydroxyl groups to the aromatic ring is a common photodegradation pathway for aromatic compounds in the presence of hydroxyl radicals[1][2][3].

  • Oxidized Products: Oxidation of the methylamino group or the aromatic ring can lead to a variety of degradation products.

  • Polymerization Products: Under certain conditions, photolysis can lead to the formation of dimers or trimers[8][9].

  • Cleavage Products: The ester or methylamino groups may be cleaved from the molecule.

4. How do the methyl groups in the target molecule potentially influence its photostability compared to Methyl Anthranilate?

The two additional methyl groups in Methyl 5-methyl-2-(methylamino)benzoate compared to Methyl Anthranilate may influence its photostability in the following ways:

  • Electronic Effects: The methyl group on the aromatic ring is an electron-donating group, which could increase the electron density of the ring and potentially make it more susceptible to electrophilic attack by reactive oxygen species. The N-methyl group may also influence the electronic properties of the amino group.

  • Steric Effects: The methyl groups may sterically hinder the approach of reactive species to certain parts of the molecule, potentially slowing down some degradation reactions.

  • Hydrogen Abstraction: The methyl groups themselves could be sites for hydrogen abstraction by radicals, leading to different degradation pathways.

5. What are the standard guidelines for conducting photostability studies?

The International Council for Harmonisation (ICH) has established guidelines for photostability testing of new drug substances and products, outlined in document Q1B[10][11][12][13][14][15]. These guidelines provide a framework for assessing the intrinsic photostability of a compound and are highly recommended for drug development professionals. The testing typically involves two stages: forced degradation and confirmatory testing.

Part 2: Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Unexpectedly rapid degradation of the compound. 1. High UV intensity: The UV lamp may be more powerful than anticipated. 2. Presence of photosensitizers or radical initiators: Impurities in the solvent or the sample itself could be accelerating degradation. 3. Inappropriate solvent: The solvent may be participating in the photochemical reaction.1. Calibrate the UV source: Use a radiometer or a chemical actinometer to measure the light intensity. 2. Use high-purity solvents and reagents: Ensure that all materials are of the highest possible purity. 3. Run a dark control: Keep a sample in the same conditions but protected from light to assess thermal degradation. 4. Test different solvents: Evaluate the stability in a range of solvents with varying polarities and proticities.
Inconsistent results between replicate experiments. 1. Fluctuations in UV lamp output: The intensity of the lamp may vary over time. 2. Inconsistent sample positioning: The distance and angle of the sample relative to the light source can significantly affect the received dose. 3. Temperature variations: Changes in temperature can affect reaction rates. 4. Inconsistent sample preparation: Variations in concentration or the presence of bubbles can affect light absorption.1. Warm up the UV lamp: Allow the lamp to stabilize before starting the experiment. 2. Use a fixed sample holder: Ensure that all samples are placed in the exact same position for each experiment. 3. Monitor and control the temperature: Use a temperature-controlled chamber for the experiment. 4. Standardize the sample preparation protocol: Develop and adhere to a strict protocol for preparing all samples.
Appearance of unknown peaks in the chromatogram after UV exposure. 1. Formation of photodegradation products: These are the expected outcome of the experiment. 2. Solvent degradation: The solvent itself may be degrading under UV irradiation. 3. Leachables from the container: The container may not be inert to UV light or the solvent.1. Characterize the new peaks: Use techniques like LC-MS or GC-MS to identify the degradation products. 2. Run a solvent blank: Irradiate the solvent alone to check for degradation products. 3. Use inert containers: Employ quartz or borosilicate glass containers for photostability studies.
No degradation is observed even under harsh irradiation conditions. 1. The compound is highly photostable: This is a possible and desirable outcome. 2. The analytical method is not stability-indicating: The method may not be able to separate the parent compound from its degradation products. 3. Insufficient UV exposure: The duration or intensity of the irradiation may be too low. 4. The compound's absorbance spectrum does not overlap with the lamp's emission spectrum. 1. Verify the analytical method: Spike the sample with expected degradation products or related compounds to ensure they can be separated. 2. Increase the UV exposure: Extend the irradiation time or use a more powerful lamp. 3. Check the absorbance spectrum: Ensure that the compound absorbs light at the wavelengths emitted by the UV lamp[16].

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study for Methyl 5-methyl-2-(methylamino)benzoate

Objective: To evaluate the intrinsic photostability of Methyl 5-methyl-2-(methylamino)benzoate under aggressive UV irradiation and to generate potential degradation products for analytical method development.

Materials:

  • Methyl 5-methyl-2-(methylamino)benzoate

  • High-purity solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • Quartz or borosilicate glass vials

  • UV irradiation chamber with a broad-spectrum lamp (e.g., Xenon or metal halide)

  • Calibrated radiometer/lux meter

  • HPLC system with a suitable column and detector

  • Dark control vials wrapped in aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of Methyl 5-methyl-2-(methylamino)benzoate in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot Samples: Transfer the solution into several quartz or borosilicate glass vials. Prepare an equal number of dark control samples by wrapping the vials in aluminum foil.

  • Initial Analysis: Analyze an unexposed sample (t=0) using a validated HPLC method to determine the initial concentration and purity.

  • UV Exposure: Place the unwrapped vials in the UV irradiation chamber. Place the dark control vials alongside them.

  • Irradiation: Expose the samples to a controlled dose of UV radiation. According to ICH Q1B, a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies, but harsher conditions can be used for forced degradation[11][13][15].

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a sample vial and its corresponding dark control.

  • HPLC Analysis: Analyze the exposed and dark control samples by HPLC.

  • Data Evaluation: Compare the chromatograms of the exposed samples to the t=0 and dark control samples. Calculate the percentage degradation of the parent compound and observe the formation of any new peaks.

Protocol 2: Confirmatory Photostability Study according to ICH Q1B

Objective: To assess the photostability of Methyl 5-methyl-2-(methylamino)benzoate under standardized conditions to determine its handling, packaging, and labeling requirements.

Materials:

  • Methyl 5-methyl-2-(methylamino)benzoate (one batch)

  • Proposed formulation and packaging (if applicable)

  • ICH-compliant photostability chamber with controlled temperature and light sources (Option 1: Xenon or metal halide lamp with D65/ID65 emission standard; Option 2: Cool white fluorescent and near-UV lamps)[11][14]

  • Calibrated radiometers/lux meters or a validated chemical actinometric system

  • Dark control samples

  • Stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Sample Preparation: Prepare samples of the drug substance and/or drug product. If testing the drug product, expose it outside of its immediate pack and, if necessary, within the immediate and marketing packs.

  • Dark Control: Prepare control samples protected from light (e.g., wrapped in aluminum foil).

  • Exposure Conditions: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[11][13][15].

  • Temperature Control: Maintain a constant temperature to minimize the effect of thermal degradation. The dark control will help to assess any thermal effects.

  • Analysis: After the exposure period, analyze the exposed and dark control samples using a validated stability-indicating method.

  • Evaluation: Assess any changes in physical properties (e.g., appearance, color) and chemical properties (e.g., purity, degradation products).

  • Reporting: Report the results and conclude on the photostability of the compound. If significant degradation is observed, light-resistant packaging will be necessary.

Part 4: Visualizations

G cluster_0 Potential Photodegradation Pathways Parent Methyl 5-methyl-2-(methylamino)benzoate Excited Excited State Parent->Excited UV Light Hydroxy Hydroxy Derivatives Parent->Hydroxy Radicals ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Excited->ROS Photosensitization Polymers Dimers/Trimers Excited->Polymers Oxidized Oxidized Products ROS->Oxidized Radicals External Radicals (e.g., •OH)

Caption: Potential photodegradation pathways for Methyl 5-methyl-2-(methylamino)benzoate.

G cluster_1 Experimental Workflow for a Forced Degradation Study Start Start Prep Prepare Sample and Dark Control Start->Prep T0 Analyze t=0 Sample Prep->T0 Expose Expose to UV Light Prep->Expose Sample Take Samples at Time Intervals Expose->Sample Analyze Analyze Exposed and Dark Control Samples Sample->Analyze Data Evaluate Data Analyze->Data End End Data->End

Caption: Experimental workflow for a forced degradation study.

Part 5: References

  • Lanzafame, G., Sarakha, M., & Vione, D. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Molecules, 22(4), 625. [Link]

  • Pajares, A., et al. (2019). Methyl anthranilate as generator and quencher of reactive oxygen species: A photochemical study. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111947. [Link]

  • Lanzafame, G., Sarakha, M., & Vione, D. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. PubMed, 22(4), 625. [Link]

  • Klán, P., et al. (2021). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. Molecules, 26(17), 5174. [Link]

  • Ge, L., et al. (2018). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. Water Research, 145, 46-54. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Lanzafame, G., Sarakha, M., & Vione, D. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. ResearchGate. [Link]

  • Ranjit, K. T., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

  • Certified Laboratories. (2023). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Espinosa, A., et al. (2018). Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C. Journal of Physics: Conference Series, 1043, 012083. [Link]

  • Schoppet, M., et al. (2022). Experimental setup for cultivation and UV irradiation. ResearchGate. [Link]

  • Ranjit, K. T., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Es-sebbar, E., et al. (2020). Experimental setup used for in situ UV irradiation experiments, with scheme of the Praying Mantis TM Diffuse Reflection Accessory. ResearchGate. [Link]

  • International Association for Generic and Innovative Medicines. (n.d.). Photostability. [Link]

  • Mason, J. R., et al. (1999). Degradation Studies of the Non-lethal Bird Repellent, Methyl Anthranilate. Journal of Agricultural and Food Chemistry, 47(11), 4729-4731. [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Lanzafame, G., Sarakha, M., & Vione, D. (2017). Figure 1 from Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Semantic Scholar. [Link]

  • Wang, Z., et al. (2023). Determining the ultraviolet radiation dose experienced by aerosols using ultraviolet-sensitive dyes. Atmospheric Measurement Techniques, 16(1), 227-240. [Link]

  • Chen, F., et al. (2010). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Bentham Science Publishers. [Link]

  • Ashenhurst, J. (2016). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Albini, A., & Fasani, E. (Eds.). (1998). Photostability and Photostabilization of Drugs and Drug Products. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Photostability Testing. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: FTIR Spectral Fingerprinting for Methyl 5-methyl-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Analyte: Methyl 5-methyl-2-(methylamino)benzoate (CAS: 55150-24-8)[1]

  • Methodology: ATR-FTIR Spectral Fingerprinting

  • Application: Raw Material Identification (ID) & Quality Control (QC)

Executive Summary: The Case for Spectral Fingerprinting

In the high-throughput environment of pharmaceutical intermediate validation and flavor chemistry, Methyl 5-methyl-2-(methylamino)benzoate presents a specific challenge. As a structural analog of the common grape flavorant Dimethyl Anthranilate, it requires a validation method capable of distinguishing subtle regio-isomerism (the 5-methyl substitution) without the solvent consumption of HPLC or the operational cost of NMR.

This guide details the validation of this compound using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy . While HPLC remains the gold standard for impurity quantification, FTIR offers a superior "Pass/Fail" identification metric through spectral fingerprinting, reducing release testing time from hours to minutes.

Technical Deep Dive: The Spectral Anatomy

To validate Methyl 5-methyl-2-(methylamino)benzoate, one must understand the vibrational causality of its spectrum. Unlike simple colorimetric tests, FTIR probes the molecular geometry.

The Fingerprint Differentiation

The critical distinction between the target analyte and its impurities (such as Methyl N-methylanthranilate) lies in the Fingerprint Region (1500–600 cm⁻¹) .

  • Functional Group Region (Diagnostic but Non-Unique):

    • ~3350 cm⁻¹ (N-H Stretch): A single sharp band characteristic of the secondary amine. (Primary amines would show a doublet).

    • ~1685 cm⁻¹ (C=O Stretch): The ester carbonyl, conjugated with the aromatic ring, appears slightly lower than non-conjugated esters.

    • ~2800-3000 cm⁻¹ (C-H Stretch): Methyl groups on the amine, ester, and the 5-position ring.

  • The Validation Zone (Unique Identity):

    • C-H Out-of-Plane Bending: The 1,2,5-trisubstitution pattern of the benzene ring generates specific bending modes in the 800–900 cm⁻¹ range. This is the "barcode" that distinguishes it from the 1,2-disubstituted parent compound.

Comparative Analysis: FTIR vs. Alternatives

The following table objectively compares FTIR against established alternatives for the specific purpose of routine validation.

FeatureATR-FTIR (Recommended for ID) HPLC-UV (Standard for Purity) 1H-NMR (Structural Elucidation)
Primary Utility Rapid Identification (Fingerprinting)Impurity Quantification (0.05% levels)Absolute Structural Confirmation
Sample Prep None (Neat liquid/solid)Dilution, Filtration, Mobile PhaseDeuterated Solvent Dissolution
Time-to-Result < 2 Minutes30–45 Minutes15–30 Minutes
Specificity High (Structure-dependent)High (Retention time dependent)Very High (Atom-specific)
LOD (Limit of Detection) ~0.5 - 1.0% (Poor for trace impurities)< 0.05% (Excellent)~0.1%
OpEx Cost Low (No solvents)High (Solvents, Columns, Waste)Very High (Cryogens, Solvents)
Validation Role Incoming QC / Raw Material ID Final Product Release / Stability New Supplier Qualification

Expert Insight: Do not use FTIR for quantitative impurity profiling of this compound below 1%. Use FTIR to confirm identity and gross purity (>98%), then trigger HPLC only if the spectral correlation score drops below a set threshold (e.g., 0.98).

Experimental Protocol: The Self-Validating System

To ensure scientific integrity (E-E-A-T), this protocol includes a "System Suitability Test" (SST) that prevents data acquisition if the instrument is drifting.

Workflow Logic

The following diagram illustrates the decision matrix for validating the sample.

ValidationWorkflow Start Start: Sample Receipt Clean Step 1: Clean ATR Crystal (Isopropanol) Start->Clean Background Step 2: Collect Background (Air Spectrum) Clean->Background SST Step 3: System Suitability Test (Polystyrene Standard) Background->SST DecisionSST SST Pass? (Peak Position Check) SST->DecisionSST SampleLoad Step 4: Load Analyte (Methyl 5-methyl-2-(methylamino)benzoate) DecisionSST->SampleLoad Yes Error Maintenance Required Recalibrate Laser DecisionSST->Error No Acquire Step 5: Acquire Spectrum (16 Scans, 4cm⁻¹ Res) SampleLoad->Acquire Process Step 6: Chemometric Correlation (Compare to Gold Standard Ref) Acquire->Process DecisionResult Correlation > 0.99? Process->DecisionResult Pass PASS: Identity Confirmed Release to Production DecisionResult->Pass Yes Fail FAIL: Quarantine Escalate to HPLC-MS DecisionResult->Fail No

Figure 1: The Self-Validating ATR-FTIR Workflow. Note the SST step which acts as a hard gate before sample analysis.

Detailed Methodology

Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., Bruker, PerkinElmer, Thermo). Reference Standard: Certified Reference Material (CRM) of Methyl 5-methyl-2-(methylamino)benzoate (Purity >99.5%).

  • System Initialization & SST:

    • Clean the ATR crystal with isopropanol. Ensure energy throughput is within vendor specs (e.g., >20,000 counts).

    • Self-Validation: Run a Polystyrene film standard. Verify the peak at 1601 cm⁻¹ is within ±1 cm⁻¹. Why? This confirms the laser frequency is calibrated and the interferometer is aligned.

  • Sample Acquisition:

    • Place ~10 mg (or 10 µL if liquid) of the sample onto the crystal.

    • Apply pressure (if solid) to ensure intimate contact.

    • Parameters:

      • Resolution: 4 cm⁻¹ (Standard for condensed phase).

      • Scans: 16 or 32 (Sufficient signal-to-noise ratio).

      • Range: 4000–600 cm⁻¹.

  • Data Processing (The Fingerprinting):

    • Apply Baseline Correction and Atmospheric Suppression (to remove CO₂/H₂O vapor).

    • Calculate the Pearson Correlation Coefficient (r) between the sample spectrum and the stored CRM spectrum.

    • Acceptance Criteria:

      • Correlation (r) ≥ 0.98.

      • No extra peaks >5% intensity in the 2000–2500 cm⁻¹ region (indicates contamination).

Regulatory & Validation Context

To meet ICH Q2(R1) and FDA standards, the FTIR method must demonstrate:

  • Specificity: The method must distinguish the analyte from its closest structural analog (Methyl N-methylanthranilate). Validation Step: Run a mixture of the two and ensure the software flags the "pure" sample as failing.

  • Precision: Run the same sample 6 times. The spectral variance (RMS noise) should be <0.1%.

  • Robustness: Verify that small changes in pressure (ATR clamp) or room temperature (20°C vs 25°C) do not alter the correlation score.

When to Escalate?

If the FTIR correlation score falls between 0.90 and 0.98 , the sample is likely the correct chemical but contains impurities (moisture, synthesis byproducts). In this scenario, the workflow dictates an escalation to HPLC-UV for quantitative purity analysis.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • National Institute of Standards and Technology (NIST). Methyl anthranilate (related compound) IR Spectrum. NIST Chemistry WebBook, SRD 69.

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Specac Application Notes. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling.

Sources

Comparative Purity Assay Standards: Methyl 5-methyl-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-methyl-2-(methylamino)benzoate (CAS: 55150-24-8) is a structural analog of the common flavor ingredient Methyl N-methylanthranilate. Due to the presence of both an ester moiety and a secondary amine on an aromatic ring, its analysis requires careful selection of stationary phases to prevent peak tailing and accurate quantification of potential hydrolysis products (5-methyl-2-(methylamino)benzoic acid).

This guide compares three industry-standard methodologies for purity assessment:

  • GC-FID: The preferred method for volatile impurity profiling and routine QC.

  • HPLC-UV: The required method for stability studies (detecting non-volatile hydrolysis degradants).

  • qNMR: The primary reference method for absolute purity determination when a certified reference standard (CRM) is unavailable.

Chemical Profile & Analytical Challenges

Before selecting an assay, the analyst must understand the physicochemical constraints of the analyte.

PropertySpecificationAnalytical Implication
Chemical Name Methyl 5-methyl-2-(methylamino)benzoateTarget Analyte
CAS Number 55150-24-8distinct from CAS 85-91-6 (no ring methyl)
Molecular Weight 179.22 g/mol Suitable for GC and LC
Functional Groups Methyl Ester, Secondary AmineAmine: Causes tailing on active silanols (GC).[1] Ester: Susceptible to hydrolysis (requires pH control in LC).
Chromophore Benzene ring + Auxochromes (Amine/Ester)Strong UV absorption (~220 nm, ~335 nm).
Boiling Point ~260–280°C (Predicted)Requires high-temp GC column (e.g., 300°C limit).
Method 1: GC-FID (Volatile Impurity Profiling)

Verdict: Best for Routine QC and Solvent Residuals.

Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry workhorse for anthranilate esters. However, the secondary amine can interact with silanol groups in the liner or column, leading to peak tailing.

Optimized Protocol
  • Column: Agilent DB-5ms or equivalent (5% Phenyl-arylene polymer).

    • Why: Low polarity reduces amine interaction compared to PEG columns; "ms" grade ensures low bleed at high temps.

  • Inlet: Split/Splitless at 260°C.

    • Critical: Use a base-deactivated liner (e.g., wool-packed, deactivated with silazane) to prevent amine adsorption.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Detector: FID at 300°C.

  • Internal Standard: Dodecane or Tetradecane (inert alkanes).

Temperature Program:

  • Hold at 80°C for 1 min (Solvent elution).

  • Ramp 15°C/min to 200°C.

  • Ramp 5°C/min to 280°C (Elution of analyte and high-boilers).

  • Hold 5 min.

Performance Metrics:

  • Linearity (R²): > 0.999 (100–1000 µg/mL).

  • Tailing Factor: < 1.3 (Acceptable).[2]

  • Limit: Cannot detect non-volatile hydrolysis products (the free acid).

Method 2: HPLC-UV (Stability Indicating Assay)

Verdict: Essential for Stability Testing and Degradant Analysis.

High-Performance Liquid Chromatography (HPLC) is superior when the sample may contain non-volatile impurities, specifically 5-methyl-2-(methylamino)benzoic acid , which forms upon moisture exposure. This species will not elute or will decarboxylate in GC.

Optimized Protocol
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

    • Why: These columns are end-capped to reduce silanol activity against amines.

  • Mobile Phase A: 0.025M Potassium Phosphate Buffer, adjusted to pH 3.0 .

    • Scientific Integrity: At pH 3.0, the amine is protonated (

      
      ), preventing interaction with residual silanols and ensuring sharp peak shape.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

  • Detection: UV at 220 nm (max sensitivity) or 336 nm (selectivity for anthranilate core).

  • Flow Rate: 1.0 mL/min.[3]

SST (System Suitability) Requirements:

  • Resolution (

    
    ):  > 2.0 between Analyte and Acid Hydrolysis Product.
    
  • Tailing Factor: < 1.5.

HPLC_Workflow Prep Sample Prep (Dissolve in 50:50 ACN:Water) Injector Auto-Injector (20 µL Loop) Prep->Injector Sample Buffer Buffer Prep (pH 3.0 Phosphate) Buffer->Injector Mobile Phase Column C18 Column (Separation) Injector->Column Gradient Elution Detector UV Detector (220 nm) Column->Detector Eluate Data Data Analysis (Integration) Detector->Data Signal

Figure 1: HPLC-UV Workflow for Methyl 5-methyl-2-(methylamino)benzoate analysis ensuring pH control.

Method 3: qNMR (Absolute Purity - Primary Standard)

Verdict: The "Gold Standard" for establishing reference material purity.

When a Certified Reference Material (CRM) is not available for CAS 55150-24-8, Quantitative NMR (qNMR) provides traceability to SI units via an internal standard.

Optimized Protocol
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred if the acid salt is suspected).
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).

  • Relaxation Delay (

    
    ):  > 30 seconds.
    
    • Why: To ensure full relaxation (

      
      ) of all protons for accurate integration.
      
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient for >10 mg sample).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight,

=Purity.[4][5][6][7]
Comparative Analysis & Decision Matrix

The following table contrasts the performance of the three methods specifically for this molecule.

FeatureGC-FIDHPLC-UVqNMR
Primary Use Routine QC, Solvent checkStability, Degradant IDReference Standard Certification
Specificity High (for volatiles)High (for non-volatiles)Absolute (Structural ID)
Throughput High (< 15 min)Medium (20-30 min)Low (Expert required)
LOD (Limit of Detection) ~10 ppm~1 ppm~1000 ppm (1%)
Major Limitation Misses hydrolysis acids; Amine tailingSolvents elute in void volumeLower sensitivity; High cost
Cost per Run LowMediumHigh
Method Selection Decision Tree

Decision_Tree Start START: Select Assay Goal What is the analytical goal? Start->Goal Routine Routine Batch Release Goal->Routine Speed needed Stability Stability / Degradation Goal->Stability Stored sample Certify Certify Reference Std Goal->Certify No CRM available GC Method 1: GC-FID (Fast, checks solvents) Routine->GC HPLC Method 2: HPLC-UV (Detects Acid Hydrolysis) Stability->HPLC NMR Method 3: qNMR (Absolute Purity) Certify->NMR

Figure 2: Decision matrix for selecting the appropriate purity assay based on analytical goals.

Troubleshooting & Common Impurities
  • GC Tailing:

    • Cause: Interaction of the secondary amine (-NH-CH3) with active sites.

    • Fix: Trim column inlet by 10 cm; Replace liner with base-deactivated wool; Switch to an "Amine-specific" column (e.g., Rtx-5 Amine).

  • HPLC Split Peaks:

    • Cause: Sample solvent mismatch or pH incorrect.

    • Fix: Ensure sample is dissolved in mobile phase (or 50:50 ACN:Water). Verify Buffer pH is exactly 3.0 ± 0.1.

  • Unknown Impurity at RRT 0.8 (HPLC):

    • Identity: Likely 5-methyl-2-(methylamino)benzoic acid (Hydrolysis product).

    • Verification: Inject a sample of the acid precursor if available, or perform a forced degradation (acid/base hydrolysis) to confirm retention time.

References
  • BenchChem. (2025).[3] Comparative Guide to Validated HPLC Methods for Methyl N-methylanthranilate. (Adapted for 5-methyl analog).[1][8] Link

  • PubChem. (2025).[1][9][10] Methyl 5-methyl-2-(methylamino)benzoate (CAS 55150-24-8) Compound Summary. National Library of Medicine. Link

  • Association of Official Analytical Chemists (AOAC). (2001).[11] Liquid Chromatographic Determination of Methyl Anthranilate in Beverages. Journal of AOAC International, 84(2), 493-497.[11] (Methodology basis). Link

  • Agilent Technologies. (2023). Analysis of Fatty Acid Methyl Esters (FAMEs) and related esters using GC-FID. Application Note 5994-1234EN. Link

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-amino-5-methylbenzoate (Isomer Reference). Link

Sources

Comparative Guide: Fluorescence Quantum Yield of Anthranilate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the fluorescence quantum yield (


) of anthranilate derivatives, specifically focusing on the distinctions between Anthranilic Acid (ANT) , Methyl Anthranilate (MA) , and their nucleotide-conjugated forms (e.g., MANT-ATP ).

For researchers in drug discovery and structural biology, the


-methylanthraniloyl (MANT)  group is the superior fluorophore compared to the non-methylated ANT parent. MANT derivatives exhibit a distinct "light-up" effect upon binding to hydrophobic protein pockets, driven by the suppression of water-induced quenching. This guide details the mechanistic basis of this sensitivity, provides benchmark 

values, and outlines a self-validating protocol for accurate quantum yield determination.

Mechanistic Principles: The "Light-Up" Switch

The utility of anthranilate derivatives as biological probes relies on their environmental sensitivity (solvatochromism). Understanding the photophysics is essential for interpreting experimental data.

Excited-State Intramolecular Proton Transfer (ESIPT)

Anthranilates possess an intramolecular hydrogen bond (IHB) between the amine hydrogen and the carbonyl oxygen. Upon photoexcitation (


), the acidity of the amine and the basicity of the carbonyl increase, facilitating Excited-State Intramolecular Proton Transfer (ESIPT) .
  • In Non-Polar Solvents / Hydrophobic Pockets: The IHB remains intact. The molecule relaxes via radiative decay (fluorescence), resulting in a high quantum yield.[1]

  • In Polar Protic Solvents (Water): Solvent molecules form intermolecular hydrogen bonds with the fluorophore, disrupting the intramolecular network. This promotes non-radiative decay pathways (internal conversion), significantly quenching fluorescence.

The -Methyl Advantage (MANT vs. ANT)

The addition of a methyl group to the amine nitrogen (as in MANT) alters the electron density and hydrophobicity of the fluorophore.

  • MANT derivatives retain higher intrinsic fluorescence in aqueous solution (

    
    ) compared to ANT, but still exhibit a 2–4 fold increase upon binding to proteins.
    
  • ANT derivatives often show lower environmental sensitivity and weaker fluorescence enhancement upon binding, making MANT the industry standard for nucleotide-binding assays (e.g., ATPases, GTPases, Kinases).

Comparative Performance Data

Table 1: Solvent Dependence of Small Molecule Derivatives

Note: Values represent the free fluorophore, not conjugated to nucleotides.

DerivativeSolvent Environment

(Approx.)
Emission

Mechanistic Insight
Methyl Anthranilate Ethanol (Polar Aprotic*)0.64 ~400 nmStabilized ESIPT; high radiative decay.
Methyl Anthranilate Water (Polar Protic)< 0.10 ~415 nmQuenched by intermolecular H-bonding.
Methyl Anthranilate Toluene (Non-polar)0.16 ~370 nmLower QY due to lack of polar stabilization.
Anthranilic Acid Ethanol0.59 ~400 nmComparable to ester form in alcohol.
Anthranilic Acid Water (Neutral pH)< 0.05 ~420 nmExists as anion; highly quenched.

*Ethanol is protic but less disruptive to IHB than water.

Table 2: Nucleotide Conjugates (Biological Probes)

Comparison of MANT-ATP vs. ANT-ATP in biological contexts.

Conjugate ProbeState

Relative IntensityApplication Note
MANT-ATP Free in Buffer (Aq)0.22 1.0x (Baseline)Moderate background fluorescence.
MANT-ATP Protein Bound (Hydrophobic)> 0.70 ~4.0x Excellent signal-to-noise ratio for binding assays.
ANT-ATP Free in Buffer (Aq)< 0.10 1.0x (Baseline)Lower baseline than MANT.
ANT-ATP Protein Bound~0.20 ~2.0x Lower dynamic range; less sensitive than MANT.
TNP-ATP Free in Buffer< 0.01 --"Dark" in solution; useful for specific applications but lower brightness.

Experimental Protocol: Comparative Determination

To ensure data integrity, use the Comparative Method rather than single-point measurements. This method cancels out concentration errors and inner-filter effects.

Reagents & Standards
  • Reference Standard: Quinine Sulfate Dihydrate.

  • Reference Solvent: 0.1 M Perchloric Acid (

    
    ).
    
    • Why

      
      ? Unlike sulfuric acid, perchloric acid does not suffer from temperature-dependent quantum yield shifts.[1]
      
    • Reference

      
      :  0.60 (at 
      
      
      
      ).
  • Sample Solvent: Spectroscopic grade buffer (e.g., TE Buffer pH 7.5) or Ethanol.[2]

Workflow Diagram

G start Start: Prepare Stock Solutions dilute Prepare Dilution Series (5 concentrations) Absorbance 0.01 - 0.10 AU start->dilute measure_abs Measure Absorbance (A) at Excitation Wavelength (e.g., 350 nm) dilute->measure_abs check_abs Checkpoint: Is A < 0.1? measure_abs->check_abs check_abs->dilute No (Inner Filter Effect risk) measure_fl Measure Integrated Fluorescence (F) (Area under emission curve) check_abs->measure_fl Yes plot Plot Integrated F vs. Absorbance measure_fl->plot calc_slope Calculate Slope (Gradient) plot->calc_slope calc_qy Calculate Quantum Yield (Φ) using Comparative Equation calc_slope->calc_qy

Caption: Step-by-step workflow for comparative quantum yield determination to minimize inner-filter effects.

Step-by-Step Procedure
  • Preparation: Prepare a stock solution of your anthranilate derivative and the Quinine Sulfate standard.

  • Dilution Series: Create 5 dilutions for both the sample and the standard.

    • Critical Checkpoint: The Absorbance (Optical Density) at the excitation wavelength (

      
       nm) must be kept below 0.10  (optimally 0.01–0.05) to avoid inner-filter effects (re-absorption of emitted light).
      
  • Spectroscopy:

    • Measure the Absorbance (

      
      ) at 
      
      
      
      .[3]
    • Measure the Fluorescence Emission spectra using the exact same

      
      . Integrate the total area (
      
      
      
      ) under the emission peak.
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the slope (
    
    
    ) for both sample and standard.
    • Apply the equation:

      
      
      
    • Where

      
       is the refractive index of the solvent (Water 
      
      
      
      1.33; Ethanol
      
      
      1.36).

Structural Insights: Why MANT Dominates Drug Discovery

The superiority of MANT-nucleotides over ANT-nucleotides in drug development assays stems from three structural factors:

  • Steric Freedom: The

    
    -methyl group is small enough to avoid steric clashes in most ATP-binding pockets (e.g., PKA, Myosin, Kinesin), whereas larger fluorophores (BODIPY, Fluorescein) often disrupt binding.
    
  • FRET Capability: The absorption max of MANT (~350 nm) overlaps perfectly with the emission of Tryptophan (~340 nm). This allows for sensitive FRET signals where the protein acts as the donor and MANT as the acceptor.[4]

  • Isomer Equilibrium: MANT-ATP exists as an equilibrium of 2'- and 3'-isomers. While spontaneous isomerization occurs, most kinases accept the 3'-isomer. The MANT moiety's flexibility allows it to adopt a conformation that maximizes fluorescence in the bound state.

Mechanism Diagram

ESIPT cluster_0 Non-Polar / Bound State cluster_1 Aqueous / Free State S0_NP Ground State (S0) Intact IHB S1_NP Excited State (S1) ESIPT Active S0_NP->S1_NP Excitation (350nm) Fl_NP Strong Fluorescence (High QY) S1_NP->Fl_NP Radiative Decay S0_Aq Ground State (S0) Solvated S1_Aq Excited State (S1) H-Bond Disrupted S0_Aq->S1_Aq Excitation NR_Aq Non-Radiative Decay (Quenching) S1_Aq->NR_Aq Solvent Quenching

Caption: Mechanism of Environmental Sensitivity. In hydrophobic pockets (left), ESIPT leads to fluorescence. In water (right), solvent interaction promotes non-radiative decay.

References

  • McFarland, S. A., et al. (2005). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Tetrahedron. Link

  • Hiratsuka, T. (1983). New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes. Biochimica et Biophysica Acta (BBA). Link

  • Ni, Q., et al. (2000). Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives. Protein Science. Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Pinto, C., et al. (2011).[3][5] Structure-Activity Relationships for the Interactions of 2'- and 3'-O-(N-Methyl)anthraniloyl-Substituted Purine and Pyrimidine Nucleotides with Mammalian Adenylyl Cyclases. Biochemical Pharmacology. Link

Sources

A Senior Application Scientist's Guide to Validating Synthetic Methyl 5-methyl-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development, flavor and fragrance creation, and materials science, the unequivocal structural confirmation and purity assessment of chemical compounds are paramount. This guide provides a comprehensive framework for the validation of synthetically derived Methyl 5-methyl-2-(methylamino)benzoate against a naturally sourced or certified reference standard. The methodologies detailed herein are designed to ensure the identity, purity, and quality of the synthetic compound, adhering to rigorous scientific and regulatory standards.[1][2][3]

The importance of such a validation process cannot be overstated. Regulatory bodies like the FDA require that non-compendial reference standards be of the "highest purity" to validate analytical methods.[1] This ensures that any subsequent research, development, or quality control measures based on this standard are built on a foundation of accuracy and reliability.[3][4]

The Analytical Gauntlet: A Multi-Technique Approach to Validation

A single analytical technique is rarely sufficient to fully characterize a compound. A well-designed validation protocol employs a suite of orthogonal methods, each providing a unique piece of the structural and purity puzzle. This multi-faceted approach provides the necessary redundancy to confidently establish the equivalence of a synthetic sample to its natural counterpart.

The following workflow outlines a robust strategy for the comprehensive validation of synthetic Methyl 5-methyl-2-(methylamino)benzoate.

Validation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Chromatographic Purity & Quantification cluster_3 Data Analysis & Comparison Synthetic_Sample Synthetic Methyl 5-methyl-2-(methylamino)benzoate NMR ¹H & ¹³C NMR Spectroscopy Synthetic_Sample->NMR MS Mass Spectrometry (GC-MS/LC-MS) Synthetic_Sample->MS IR Infrared Spectroscopy (FTIR) Synthetic_Sample->IR HPLC HPLC/UPLC Analysis Synthetic_Sample->HPLC GC Gas Chromatography (GC-FID) Synthetic_Sample->GC Natural_Standard Natural/Certified Reference Standard Natural_Standard->NMR Natural_Standard->MS Natural_Standard->IR Natural_Standard->HPLC Natural_Standard->GC Data_Comparison Comparative Data Analysis NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison HPLC->Data_Comparison GC->Data_Comparison Validation_Report Validation_Report Data_Comparison->Validation_Report Final Validation Report

Caption: A comprehensive workflow for validating synthetic compounds.

Part 1: Structural Elucidation and Confirmation

The initial and most critical step is to confirm that the synthetic molecule has the correct atomic connectivity and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical environment of each atom within a molecule.[5] For Methyl 5-methyl-2-(methylamino)benzoate, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis [5]

  • Sample Preparation: Dissolve 5-25 mg of the synthetic compound and the natural standard in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Compare the chemical shifts (δ), coupling constants (J), and integration values of the synthetic sample directly against the natural standard.

Expected ¹H NMR Data (500 MHz, CDCl₃):

AssignmentSynthetic Sample (δ, ppm)Natural Standard (δ, ppm)MultiplicityIntegration
Ar-H7.5-7.77.5-7.7d1H
Ar-H6.5-6.76.5-6.7dd1H
Ar-H6.4-6.66.4-6.6d1H
O-CH₃3.8-3.93.8-3.9s3H
N-CH₃2.8-2.92.8-2.9s3H
Ar-CH₃2.2-2.32.2-2.3s3H
NH4.5-5.5 (broad)4.5-5.5 (broad)s1H

Expected ¹³C NMR Data (125 MHz, CDCl₃):

AssignmentSynthetic Sample (δ, ppm)Natural Standard (δ, ppm)
C=O168-170168-170
Ar-C (quaternary)150-152150-152
Ar-C (quaternary)140-142140-142
Ar-CH130-132130-132
Ar-CH115-117115-117
Ar-C (quaternary)110-112110-112
Ar-CH108-110108-110
O-CH₃51-5351-53
N-CH₃29-3129-31
Ar-CH₃20-2220-22

Causality: Any significant deviation in chemical shifts or coupling patterns between the synthetic and natural samples would indicate a structural difference, potentially an isomer or an impurity. The integration values in ¹H NMR are crucial for confirming the correct proton count for each distinct signal.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight and, through fragmentation patterns, further structural information.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like Methyl 5-methyl-2-(methylamino)benzoate.

Experimental Protocol: GC-MS Analysis [6]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6]

  • Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: A temperature gradient is used to separate the analyte from any potential impurities. A typical program might start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Ionization: Electron Impact (EI) ionization is commonly used.

  • Data Analysis: Compare the retention time and the mass spectrum (molecular ion peak and fragmentation pattern) of the synthetic sample to the natural standard.

Expected Mass Spectrometry Data:

Ionm/z (Synthetic)m/z (Natural)Description
[M]⁺179179Molecular Ion
[M-OCH₃]⁺148148Loss of methoxy group
[M-COOCH₃]⁺120120Loss of carbomethoxy group

Causality: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern serves as a "fingerprint" and must be identical between the synthetic and natural samples for structural confirmation. Any unexpected peaks in the chromatogram or mass spectrum of the synthetic sample point to impurities.

Part 2: Purity Assessment and Quantification

Once the structure is confirmed, the next critical step is to determine the purity of the synthetic compound. Chromatographic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and its higher-pressure counterpart, UPLC, are powerful techniques for separating and quantifying components in a mixture.[7] A stability-indicating method should be developed to separate the main compound from any potential impurities or degradation products.[7]

Experimental Protocol: HPLC Purity Analysis

  • System: An HPLC or UPLC system with UV detection.[6]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is typically used.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

Data Presentation: Chromatographic Purity

SampleMain Peak Retention Time (min)Main Peak Area %Impurity Profile (Area %)
Synthetic Sample5.299.8%Impurity A (0.1%), Impurity B (0.1%)
Natural Standard5.2>99.5%Varies by source

Causality: The retention time of the main peak for the synthetic sample must match that of the natural standard under identical conditions. The area percentage of the main peak provides a quantitative measure of purity. Any peaks other than the main peak represent impurities, and their levels must be within acceptable limits. The International Council for Harmonisation (ICH) guidelines provide a framework for setting these limits.[7]

Chromatographic_Separation cluster_0 HPLC Column start Mobile Phase Flow -> column [Stationary Phase] start->column end -> To Detector column->end Analyte A Impurity1 I1 Impurity2 I2 Analyte_sep A Impurity1_sep I1 Impurity2_sep I2

Caption: Differential migration leads to separation in chromatography.

Conclusion

The validation of a synthetic chemical standard is a rigorous, multi-step process that is fundamental to scientific integrity.[1][4] By employing a combination of spectroscopic and chromatographic techniques, as outlined in this guide, researchers can confidently establish the structural identity and purity of synthetic Methyl 5-methyl-2-(methylamino)benzoate. This ensures that the synthetic standard is a reliable and equivalent substitute for its natural counterpart, suitable for use in demanding research, development, and quality control applications.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • PureSynth. (2025, December 14). How Analytical Standards Support Method Validation & Calibration.
  • XRF Scientific. (2023, April 18). Methods for Validating Reference Materials.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243.
  • World Health Organization. (2019). Annex 3: WHO good manufacturing practices for pharmaceutical products: main principles. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report.
  • PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate.
  • Irish National Accreditation Board. (2016, February 4).
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Lewis, S. E., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PeerJ, 6, e4781.
  • A Guide to Using Analytical Standards. (2024, December 24).
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. In NIST Chemistry WebBook.
  • PubChem. (n.d.). Methyl 2-ethynyl-5-(methylamino)benzoate.
  • Trullols, E., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4185-4196.
  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. In NIST Chemistry WebBook.
  • ChemicalBook. (2026, February 3). Methyl 2-(methylamino)benzoate.
  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
  • Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1234-1238.
  • KNAUER. (2026, February 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink.
  • Evergreensino Chemical Co., Ltd. (2025, May 21). What is the source of Methyl Benzoate?.
  • MilliporeSigma. (n.d.). methyl 2-amino-5-methylbenzoate AldrichCPR.
  • CymitQuimica. (n.d.). CAS 65505-24-0: 2-Methylpropyl 2-(methylamino)benzoate.

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Comparative Guide: Crystallographic Architectures of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The physicochemical performance of substituted benzoates—ranging from aqueous solubility to tabletability—is dictated not merely by molecular stoichiometry but by the supramolecular synthons formed in the crystalline state.[1] This guide provides an objective crystallographic comparison of key benzoate derivatives, analyzing how substituent electronics (nitro- vs. amino-) and position (ortho- vs. para-) drive lattice architecture.[1]

We focus on the carboxylic acid dimer (


)  as the baseline structural motif and evaluate how functional group modifications disrupt or reinforce this synthon, directly impacting solid-state stability and dissolution profiles.[1]

Experimental Methodology: Crystal Engineering Workflow

To ensure reproducibility in comparative data, the following standardized protocol is recommended for generating single crystals suitable for X-ray diffraction (SC-XRD).

Crystal Growth Protocol (Slow Evaporation)[2]
  • Solvent Selection: Use a binary system of Ethanol:Water (70:30 v/v) to balance solubility with evaporation rate.[1]

  • Saturation: Dissolve the benzoate derivative at

    
     until saturation. Filter through a 0.45 
    
    
    
    PTFE syringe filter to remove nucleation sites.
  • Growth: Place in a vibration-free environment at

    
    .
    
  • Self-Validation Step: Before SC-XRD, perform Powder X-Ray Diffraction (PXRD) on the bulk material.[1] If the experimental PXRD pattern does not match the simulated pattern from the single crystal, you have isolated a polymorph or solvate.[1]

Data Collection & Refinement Logic[3][4]
  • Temperature: Collect data at 100 K to minimize thermal ellipsoids and resolve hydrogen atom positions.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine against

      
       using SHELXL.
      
    • Critical Check: Locate hydroxyl/amine hydrogens in the difference Fourier map rather than using geometric placement models. This is crucial for confirming H-bond networks.

Visualization: The Crystallographic Workflow

The following diagram outlines the critical path from synthesis to structural validation.

CrystallographyWorkflow Synthesis Synthesis/Purification Growth Crystal Growth (Slow Evaporation) Synthesis->Growth Screening PXRD Screening (Polymorph Check) Growth->Screening Bulk Check DataCollection SC-XRD Data Collection (100 K) Screening->DataCollection Single Phase Confirmed Refinement Structure Solution & Refinement DataCollection->Refinement Refinement->Growth High R-factor (Retry) Analysis Synthon Analysis (Packing Efficiency) Refinement->Analysis

Figure 1: Decision-matrix workflow for validating crystal structures, emphasizing the PXRD screening step to detect polymorphism before single-crystal analysis.

Comparative Analysis 1: Electronic Effects

Subject: 4-Nitrobenzoic Acid (Electron Withdrawing) vs. 4-Aminobenzoic Acid (Electron Donating).

Structural Architectures

The electronic nature of the para-substituent fundamentally alters the packing landscape.[1]

  • 4-Nitrobenzoic Acid (4-NBA): The nitro group is strongly electron-withdrawing but does not act as a strong hydrogen bond donor.[1] Consequently, 4-NBA retains the classic carboxylic acid dimer (

    
    )  motif.[1] The dimers stack via weak 
    
    
    
    -
    
    
    interactions and C-H...O contacts involving the nitro oxygen.[1]
  • 4-Aminobenzoic Acid (PABA): The amino group is a hydrogen bond donor.[1] This introduces competition for the carboxylic acceptor oxygen. In the

    
    -polymorph, PABA forms dimers, but these dimers are cross-linked by N-H...O hydrogen bonds, creating a robust 3D network.[1] In the 
    
    
    
    -polymorph, the acid dimer is completely disrupted, replaced by a catemeric chain involving amino-to-acid bonding.
Quantitative Data Comparison[1][5]
Feature4-Nitrobenzoic Acid (4-NBA)4-Aminobenzoic Acid (

-PABA)
Space Group Monoclinic

Monoclinic

Unit Cell

(

)
21.2818.55
Unit Cell

(

)
5.043.86
Unit Cell

(

)
12.9018.69

Angle (

)
96.7593.6
Primary Synthon Centrosymmetric DimerDimer + Amine Cross-link
Melting Point


Performance Insight: The higher melting point of 4-NBA is counter-intuitive if looking only at H-bond density.[1] However, the highly efficient packing of the planar 4-NBA dimers (facilitated by the flat nitro group) leads to high lattice energy. PABA's polymorphism (instability) is a direct result of the "frustrated" H-bonding landscape where the amine and acid groups compete for donors/acceptors.

Comparative Analysis 2: Positional Isomers

Subject: Salicylic Acid (Ortho) vs. 4-Hydroxybenzoic Acid (Para).

The Intramolecular Trap

This comparison highlights how steric positioning dictates solubility and acidity.[1]

  • Salicylic Acid (2-Hydroxybenzoic acid): The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxyl group.[1][2][3] This forms a stable 6-membered ring (

    
     motif).[4]
    
    • Consequence: The phenolic hydrogen is "locked" and unavailable for intermolecular bonding with water. The carboxyl proton is more acidic because the conjugate base is stabilized by this internal chelation.

  • 4-Hydroxybenzoic Acid (4-HBA): The para-hydroxyl group is too distant for internal bonding.[1] It acts as an intermolecular donor, linking infinite chains of acid dimers.

Data & Performance Metrics
FeatureSalicylic Acid (Ortho)4-Hydroxybenzoic Acid (Para)
H-Bond Motif Intramolecular

+ Dimer
Intermolecular Infinite Chains
Acidity (

)
2.97 (Stronger Acid)4.54 (Weaker Acid)
Aqueous Solubility ~2.2 g/L (

)
~5.0 g/L (

)
Melting Point


Performance Insight:

  • Drug Delivery: Salicylic acid's lower melting point and intramolecular bonding make it more lipophilic and easier to absorb through skin (transdermal), hence its use in acne treatments.[1]

  • Stability: 4-HBA has a significantly higher melting point (

    
     vs Salicylic) because every donor/acceptor is utilized in intermolecular lattice holding forces.[1]
    

Visualization: Structure-Property Logic

This diagram illustrates the causality between molecular substitution and macroscopic performance.[1]

StructureProperty Substituent Substituent Position/Type Ortho Ortho-Substitution (e.g., Salicylic Acid) Substituent->Ortho Para Para-Substitution (e.g., 4-HBA) Substituent->Para IntraHB Intramolecular H-Bond (S(6) Motif) Ortho->IntraHB Steric Proximity InterHB Intermolecular Network (Infinite Chains) Para->InterHB Steric Distance Lipophilicity High Lipophilicity (Skin Permeability) IntraHB->Lipophilicity H-Donors Hidden HighMP High Melting Point (Lattice Stability) InterHB->HighMP Max Lattice Energy

Figure 2: Causal pathway linking substituent positioning to supramolecular motifs and final pharmaceutical properties.[1]

References

  • G. M. Sheldrick , "A short history of SHELX," Acta Crystallographica Section A, 2008.[1]

  • Cruz-Cabeza, A. J., et al. , "Polymorphism in p-aminobenzoic acid," CrystEngComm, 2019.[1] (Detailed analysis of PABA polymorphs

    
    ). 
    
  • Cambridge Structural Database (CSD) , Entries: AMBNAC (4-Aminobenzoic acid), NBZOAC (4-Nitrobenzoic acid).[1]

  • Takasuka, M., et al. , "Proton magnetic resonance and infrared studies of intramolecular hydrogen bonding in salicylic acid derivatives," Journal of the Chemical Society, Perkin Trans.[1] 2. (Establishing the

    
     motif).[1]
    
  • PubChem Compound Summary , "4-Nitrobenzoic acid" and "Salicylic Acid" (Physicochemical property data).[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-methyl-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-methyl-2-(methylamino)benzoate (CAS No. 55150-24-8)[1]. As a synthetic intermediate used in complex research and development environments, its proper handling from use to disposal is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with the knowledge to maintain a self-validating system of chemical safety.

Section 1: Hazard Assessment & Chemical Characterization

Analogous compounds consistently exhibit skin and eye irritation, and potential respiratory irritation[2][3][4]. Aromatic amines as a class are noted for potential toxicity and require careful handling to prevent dermal absorption.[5][6]. Therefore, we must operate under the assumption that this compound presents similar hazards.

Hazard Class (Inferred from Analogs)GHS Hazard StatementRationale and Implication for Disposal
Skin Irritation, Category 2 H315: Causes skin irritation[2][3][4]Requires use of appropriate gloves and immediate decontamination of spills. Contaminated PPE must be disposed of as hazardous waste.
Serious Eye Irritation, Category 2 H319: Causes serious eye irritation[2][3][4]Mandates the use of safety glasses or goggles. Any materials used to clean eye protection may require hazardous disposal.
Acute Toxicity (Oral), Category 4 H302: Harmful if swallowed[7][8][9]Prohibits disposal via sewer systems, as this could contaminate water sources.[10]
Specific Target Organ Toxicity (Single Exposure), Category 3 H335: May cause respiratory irritation[2][3]All handling and waste consolidation should occur in a well-ventilated area, preferably a chemical fume hood.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it exhibits characteristics of Ignitability, Corrosivity, Reactivity, or Toxicity.[10][11] Based on the profile above, Methyl 5-methyl-2-(methylamino)benzoate waste must be managed as Toxic Hazardous Waste .

Section 2: Personnel Safety & Engineering Controls

Before handling the chemical for any purpose, including disposal, the following controls must be in place.

  • Engineering Controls : All transfers and packaging of this waste must be conducted in a certified chemical fume hood. This is crucial to minimize the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[8][12]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Aromatic amines can sometimes permeate common glove materials, so it is critical to replace gloves immediately if contamination is suspected.[6]

    • Body Protection : A buttoned lab coat must be worn to protect against skin contact.

Section 3: The Core Disposal Workflow: A Step-by-Step Protocol

Disposal is not an afterthought; it is a planned final step in the experimental lifecycle. Adherence to this workflow ensures compliance with EPA and OSHA regulations.[10][13]

Step 1: Waste Segregation The causality here is the prevention of dangerous chemical reactions. Mixing incompatible waste streams can lead to gas generation, heat, or even fire. Methyl 5-methyl-2-(methylamino)benzoate waste must NOT be mixed with:

  • Strong Oxidizing Agents (e.g., nitrates, perchlorates)[4][9][14]

  • Strong Acids (e.g., hydrochloric acid, sulfuric acid)[4][14]

  • Strong Bases (e.g., sodium hydroxide)[4][7][9][14]

Collect this waste stream in a dedicated container.

Step 2: Container Selection and Management The waste container is the primary barrier protecting you and the environment.

  • Compatibility : Use a container made of a material compatible with the chemical, typically high-density polyethylene (HDPE) or glass.[15] Do not use metal containers for aminobenzoate waste.[16]

  • Condition : The container must be in good condition, free from leaks, cracks, or residue on the outside.[13][15]

  • Closure : The container must have a secure, screw-on, leak-proof lid. It must be kept closed at all times except when you are actively adding waste.[11][15] Leaving a funnel in the container is a common but dangerous violation.[15]

Step 3: Proper Labeling Accurate labeling is a non-negotiable requirement for safety and regulatory compliance. Your institution's Environmental Health & Safety (EH&S) office cannot and will not pick up improperly labeled waste. The label must be affixed as soon as the first drop of waste enters the container and must include:[13][15]

  • The words "Hazardous Waste "

  • The full chemical name: "Methyl 5-methyl-2-(methylamino)benzoate " (no formulas or abbreviations)

  • A clear statement of the hazards (e.g., "Toxic ", "Irritant ")

  • The date accumulation started.

Step 4: Accumulation in a Satellite Accumulation Area (SAA) The SAA is a designated location within the laboratory, at or near the point of waste generation, and under the control of the lab personnel.[11][15]

  • Location : Store the labeled waste container in your designated SAA, which could be a secondary containment bin within a fume hood or a designated cabinet.[13][16]

  • Secondary Containment : All liquid hazardous waste must be stored in a secondary containment bin or tray to contain potential spills.[13]

  • Quantity Limits : Laboratories may accumulate no more than 55 gallons of total hazardous waste at any one time in an SAA.[11]

Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through your institution's EH&S department or a licensed waste disposal contractor.[12][15]

  • Scheduling Pickup : Once your waste container is 90% full, complete a chemical waste pickup request form as required by your institution.[15]

  • Timeliness : EPA regulations mandate that a full container must be removed from the SAA within 72 hours.[15]

  • Tracking : A manifest system tracks the waste from your lab to its final treatment facility, ensuring a complete chain of custody as required by law.[17]

Section 4: Emergency Procedures: Spill and Exposure Management

Small Spill Cleanup Protocol (<100 mL)

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure Ventilation : Ensure the fume hood is operating correctly.

  • Don PPE : Wear your full PPE ensemble as described in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[8][18][19]

  • Collect Waste : Carefully scoop the absorbent material into a designated waste bag or container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning materials (wipes, etc.) are now also considered hazardous waste and must be disposed of in the same container as the absorbed chemical.[13]

  • Label and Dispose : Seal and label the container of spill cleanup debris as hazardous waste and arrange for pickup.

Personnel Exposure Protocol

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes, after removing any contaminated clothing.[14] Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[20] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[20]

  • Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[21]

Section 5: The Disposal Decision Pathway

This diagram illustrates the logical workflow for managing Methyl 5-methyl-2-(methylamino)benzoate from generation to disposal, reinforcing the key decision points in the process.

DisposalWorkflow Start Waste Generated: Methyl 5-methyl-2-(methylamino)benzoate Assess 1. Assess Hazards (Toxic, Skin/Eye/Resp Irritant) Start->Assess Point of Generation Segregate 2. Segregate Waste AVOID mixing with oxidizers, strong acids, or strong bases. Assess->Segregate Container 3. Select Compliant Container (Compatible, Leak-proof, Good Condition) Segregate->Container Label 4. Affix 'Hazardous Waste' Label (Full chemical name, hazards, date) Container->Label Store 5. Store in Secondary Containment within a Satellite Accumulation Area (SAA) Label->Store CheckFull Is Container >90% Full? Store->CheckFull ContactEHS 6. Request Pickup from EH&S CheckFull->ContactEHS  Yes Inspect Continue Safe Accumulation & Weekly Inspection of Container CheckFull->Inspect No   End Waste Transferred via Manifest to Licensed Disposal Facility ContactEHS->End Within 3 Days Inspect->CheckFull

Caption: Disposal workflow for Methyl 5-methyl-2-(methylamino)benzoate.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. [Link]

  • Methyl 5-Amino-2-methylbenzoate. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - Methyl benzoate. (2011, June 1). Alfa Aesar. [Link]

  • Methyl 2-Amino-5-methylbenzoate. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - METHYL BENZOATE. JPharmachem. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • Methyl Benzoate SDS-6162. The Perfumers Apprentice. [Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

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A Senior Application Scientist's Guide to Handling Methyl 5-methyl-2-(methylamino)benzoate: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a proactive, rather than reactive, approach to safety. The compound Methyl 5-methyl-2-(methylamino)benzoate is one such material where a thorough understanding of its potential hazards, informed by data from close structural analogs, is the foundation of safe and effective laboratory operations. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound, ensuring that every step is part of a self-validating system of safety.

The core principle of this guide is risk mitigation through informed control. We will dissect the necessary personal protective equipment (PPE) and operational protocols, explaining the causality behind each recommendation. This is not just about following rules; it is about understanding the "why" to cultivate a deeply ingrained culture of safety.

Hazard Assessment: An Informed Perspective

While comprehensive toxicological data for Methyl 5-methyl-2-(methylamino)benzoate may be limited, a conservative assessment based on the known hazards of structurally similar compounds, such as Methyl Benzoate and various aminobenzoate derivatives, is a scientifically sound and responsible practice. The primary hazards identified from these analogs provide the rationale for our PPE and handling protocols.[1][2][3][4][5]

Hazard ClassificationGHS Hazard StatementRationale and Implication for HandlingSource(s)
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause inflammation, redness, or dermatitis. This necessitates robust skin protection.[1][3][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritationSplashes pose a significant risk of serious, potentially lasting, eye damage. Comprehensive eye and face protection is mandatory.[1][3][5][6]
Acute Oral Toxicity H302: Harmful if swallowedIngestion can lead to moderate toxicity. This underscores the importance of strict hygiene measures and preventing cross-contamination.[2][5][7][8][9]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract. All handling of open containers must be done with adequate ventilation.[1][3]
Flammability H227: Combustible liquidThe material is a combustible liquid, requiring the control of ignition sources.[2][5][9]
Aspiration Hazard H304: May be fatal if swallowed and enters airwaysIf ingested, vomiting should not be induced as the substance can enter the lungs, causing severe damage.

Core Directive: A Multi-Layered PPE Protocol

The selection of PPE is not a standalone solution but the final barrier of protection, preceded by robust engineering and administrative controls.

Tier 1: Primary Engineering Controls

Your first and most critical line of defense is to minimize exposure potential through environmental controls.

  • Chemical Fume Hood: All weighing, transferring, and handling of Methyl 5-methyl-2-(methylamino)benzoate must be conducted inside a certified chemical fume hood.[10][11] This is non-negotiable. The hood's constant airflow contains vapors and prevents their release into the laboratory environment.

  • Ventilation: The laboratory should be equipped with general ventilation that ensures an adequate rate of air exchange.[12]

  • Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the workstation.[2][6] Their location must be clearly marked and unobstructed.

Tier 2: Personal Protective Equipment (PPE)

This is the equipment you wear to protect yourself from any residual exposure that engineering controls cannot eliminate.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[2][9][12] Standard safety glasses do not provide an adequate seal against splashes.

    • Causality: The "Serious Eye Irritation" classification (H319) means that even a minor splash can have severe consequences. Goggles provide a 360-degree seal around the eyes, which is critical.

    • Best Practice: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.[12]

  • Hand Protection:

    • Requirement: Wear chemically resistant gloves, such as nitrile, that have been inspected for tears or pinholes before each use.[7][9][12]

    • Causality: The "Skin Irritation" classification (H315) necessitates a reliable barrier.[1][3] Since no glove material offers permanent protection, the goal is to prevent direct contact and to replace gloves immediately upon known or suspected contamination.

    • Best Practice: Practice the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[12] After removing gloves, always wash your hands thoroughly with soap and water.[7][12]

  • Body Protection:

    • Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is required.

    • Causality: This protects your skin from incidental contact and provides a removable barrier in the event of a larger spill. The combustible nature of the compound makes flame resistance a prudent additional precaution.

    • Best Practice: Do not wear lab coats outside of the laboratory to prevent the spread of contamination.[7]

  • Respiratory Protection:

    • Requirement: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential during spill cleanup or if engineering controls fail.

    • Causality: The potential for respiratory irritation (H335) makes it critical to have a plan for non-routine events.[1][3]

    • Best Practice: For emergency situations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be available.[12] All personnel who might need to use a respirator must be properly fit-tested and trained in its use, in accordance with OSHA 29 CFR 1910.134.

Operational and Disposal Plan

A safe workflow encompasses every stage of the chemical's lifecycle in the lab.

Step-by-Step Handling Protocol
  • Pre-Handling: Before starting, ensure the fume hood is operational, the work area is clean, and all required PPE is correctly donned. Confirm the location of the nearest safety shower, eyewash, and spill kit.

  • Aliquotting & Transfer: Conduct all transfers within the fume hood. Use tools like a pipette or spatula to minimize the risk of spills. Keep the primary container sealed when not in use.

  • Post-Handling: Thoroughly decontaminate the work surface. Wash all reusable equipment. Remove PPE in the correct order (gloves first), and wash hands immediately.

Spill Management
  • For a small spill (<100 mL) inside a fume hood:

    • Alert nearby colleagues.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11] Do not use combustible materials like paper towels.

    • Collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[11]

    • Wipe the area with a suitable solvent, followed by soap and water.

Disposal Plan
  • Waste Segregation: All materials contaminated with Methyl 5-methyl-2-(methylamino)benzoate, including excess reagent, contaminated absorbent materials, and used gloves, must be collected in a dedicated, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance: Do not discharge any waste into the environment via sinks or regular trash.[8][12] All chemical waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[2][8]

Visualization: Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing Methyl 5-methyl-2-(methylamino)benzoate in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Risk Assessment (Review SDS of Analogs) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Correct PPE (Goggles, Lab Coat, Gloves) B->C D Work Exclusively in Chemical Fume Hood C->D E Handle and Transfer Compound D->E F Securely Seal Container After Use E->F K Spill Occurs E->K G Decontaminate Work Area & Equipment F->G H Segregate Waste (Gloves, Absorbent, Reagent) G->H I Dispose via Approved Hazardous Waste Stream H->I J Doff PPE & Wash Hands I->J L Contain with Inert Absorbent Material K->L Inside Fume Hood M Collect for Hazardous Waste Disposal L->M

Caption: Workflow for the safe handling of Methyl 5-methyl-2-(methylamino)benzoate.

This guide provides a comprehensive framework for mitigating the risks associated with handling Methyl 5-methyl-2-(methylamino)benzoate. By understanding the rationale behind each safety measure, from engineering controls to disposal, you empower yourself and your team to operate with confidence and integrity. A commitment to these principles is a commitment to the long-term success and safety of our vital research.

References

  • PubChem. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104. National Center for Biotechnology Information. [Link]

  • Dr. J Pharmachem Pvt. Ltd. Safety Data Sheet - Methyl benzoate.[Link]

  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET - 2-Methoxy-4-methylamino-benzoic acid methyl ester.[Link]

  • U.S. Environmental Protection Agency. Methyl 5-amino-2-methylbenzoate - Hazard. CompTox Chemicals Dashboard. [Link]

  • Acros Organics. Safety Data Sheet - Methyl benzoate. (2018, January 17). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. (2024, January 11). [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Methyl 2-(methylamino)benzoate. (2023, September 1). [Link]

  • CPAchem Ltd. Safety data sheet - Methyl benzoate. (2023, December 14). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. (2010, January). [Link]

  • The Perfumers Apprentice. Methyl Benzoate SDS-6162.[Link]

  • SysKem Chemie GmbH. SAFETY DATA SHEET - METHYL BENZOATE. (2021, January 2). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.